3-(4-Chlorophenoxy)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLOWWAMHNUYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424466 | |
| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-60-9 | |
| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenoxy)propan-1-amine
Abstract: This technical guide outlines a proposed synthetic pathway and expected analytical characterization for the compound 3-(4-Chlorophenoxy)propan-1-amine. Due to the absence of a comprehensive experimental report in the reviewed literature, this document provides a robust, proposed methodology based on established chemical principles, including the Williamson ether synthesis followed by amination. Furthermore, predicted spectroscopic and physical data are presented to aid researchers in the identification and characterization of this molecule. All data herein should be considered predictive and serve as a baseline for experimental validation.
Introduction
This compound is a substituted phenoxy alkylamine. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The structural motifs—a substituted aromatic ring linked via an ether oxygen to a propyl amine chain—are common in pharmaceuticals targeting a range of receptors and enzymes. This guide provides a detailed, albeit proposed, experimental framework for its synthesis and a thorough guide to its characterization.
Proposed Synthesis Pathway
A reliable and high-yielding route to synthesize this compound can be envisioned in a two-step process. The initial step involves the formation of the ether linkage via the Williamson ether synthesis, followed by the conversion of a terminal hydroxyl group to a primary amine.
Overall Reaction Scheme:
-
Step 1: 4-Chlorophenol + 3-Bromopropan-1-ol → 3-(4-Chlorophenoxy)propan-1-ol
-
Step 2: 3-(4-Chlorophenoxy)propan-1-ol → this compound (via Azide Reduction)
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | Corrosive, toxic |
| 3-Bromopropan-1-ol | C₃H₇BrO | 138.99 | 627-18-9 | Lachrymator, toxic |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Highly toxic, explosive |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |
| Palladium on Carbon | Pd/C | - | 7440-05-3 | 10% w/w, catalyst |
| Methanol | CH₄O | 32.04 | 67-56-1 | Anhydrous |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | For extraction |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated and 2M |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
Step 1: Synthesis of 3-(4-Chlorophenoxy)propan-1-ol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (12.85 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 150 mL of anhydrous acetone.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 3-bromopropan-1-ol (13.9 g, 0.1 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate product, 3-(4-chlorophenoxy)propan-1-ol, as an oil or low-melting solid. Purification can be achieved by vacuum distillation or flash column chromatography if necessary.
Step 2: Synthesis of this compound
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.
-
Dissolve the crude 3-(4-chlorophenoxy)propan-1-ol (assuming 0.1 mol theoretical yield) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask.
-
Add sodium azide (9.75 g, 0.15 mol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into 300 mL of cold water, and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with water (3 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to obtain the crude azide intermediate, 1-azido-3-(4-chlorophenoxy)propane. Do not distill the azide intermediate as it may be thermally unstable.
-
Dissolve the crude azide in 150 mL of methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (approx. 1 g).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or using a balloon) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt, which can then be collected by filtration and recrystallized.
Characterization
The following section details the expected analytical data for this compound. This data is predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Expected Value | Notes |
| Molecular Formula | C₉H₁₂ClNO | - |
| Molecular Weight | 185.65 g/mol | - |
| Appearance | Colorless to pale yellow oil or solid | Based on similar compounds. |
| Boiling Point | Not available; likely >250 °C | High boiling point expected due to polar groups. |
| Melting Point (HCl salt) | Data not available in searches. | Expected to be a crystalline solid.[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | d (J ≈ 9 Hz) | 2H | Ar-H (ortho to Cl) | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. |
| ~ 6.85 | d (J ≈ 9 Hz) | 2H | Ar-H (ortho to O) | Aromatic protons ortho to the electron-donating oxygen are shielded relative to those ortho to chlorine. |
| ~ 4.05 | t (J ≈ 6 Hz) | 2H | -O-CH₂ -CH₂-CH₂-NH₂ | Protons on the carbon adjacent to the electronegative ether oxygen are deshielded. |
| ~ 2.90 | t (J ≈ 7 Hz) | 2H | -O-CH₂-CH₂-CH₂ -NH₂ | Protons on the carbon adjacent to the nitrogen atom. |
| ~ 2.00 | quintet | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | Central methylene group, split by both adjacent CH₂ groups. |
| ~ 1.40 | br s | 2H | -NH₂ | Amine protons; chemical shift is variable and peak may be broad. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 157.5 | C -O (Aromatic) | Quaternary carbon attached to the ether oxygen. |
| ~ 129.5 | C H (Aromatic, ortho to Cl) | Aromatic carbons ortho to chlorine. |
| ~ 125.5 | C -Cl (Aromatic) | Quaternary carbon attached to chlorine. |
| ~ 116.0 | C H (Aromatic, ortho to O) | Aromatic carbons ortho to the ether oxygen. |
| ~ 66.0 | -O-CH₂ - | Carbon adjacent to the ether oxygen. |
| ~ 39.5 | -CH₂ -NH₂ | Carbon adjacent to the amine group. |
| ~ 31.0 | -CH₂-CH₂ -CH₂- | Central methylene carbon of the propyl chain. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |
| ~ 1595, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1230 - 1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |
| ~ 1090 | Medium | C-N Stretch | Aliphatic Amine |
| ~ 820 | Strong | C-H Bend | p-disubstituted benzene |
MS (Mass Spectrometry)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation | Notes |
| 185/187 | [M]⁺ | Molecular ion peak. The M+2 peak at ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom. |
| 128/130 | [Cl-C₆H₄-O-H]⁺ | Fragment corresponding to 4-chlorophenol, likely from alpha-cleavage or rearrangement. |
| 111/113 | [Cl-C₆H₄]⁺ | Loss of the propanamine oxide side chain. |
| 58 | [CH₂-CH₂-CH₂-NH₂]⁺ | Cleavage of the ether bond. |
| 30 | [CH₂=NH₂]⁺ | Base peak, characteristic of primary amines resulting from α-cleavage. |
Characterization Workflow
The successful synthesis of the target compound must be verified through a systematic characterization process. The logical flow for this process is outlined below.
Caption: Logical flow for the characterization of the final product.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed two-step synthesis, leveraging the Williamson ether synthesis and a subsequent amination via an azide intermediate, represents a chemically sound and versatile approach. The tabulated expected analytical data serves as a valuable reference for researchers to confirm the identity, purity, and structure of the synthesized compound. Experimental validation of these proposed methods and predicted data is the necessary next step for any laboratory undertaking this synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound of interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug design and manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and visual workflows to aid in the practical application of these methodologies.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound;hydrochloride |
| CAS Number | 152973-80-3[1][2] |
| Molecular Formula | C₉H₁₃Cl₂NO[2] |
| Molecular Weight | 222.11 g/mol [2] |
| Chemical Structure | |
|
|
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound hydrochloride. It is important to note that experimentally determined values for this specific compound are not widely available in the literature. Therefore, some values are predicted based on computational models or extrapolated from structurally similar compounds.
| Property | Value | Method |
| Melting Point | Not available (expected to be a crystalline solid) | Capillary Method |
| Boiling Point | Not available | |
| Solubility | Soluble in water and some organic solvents[3] | Shake-Flask Method |
| pKa | ~9-10 (predicted for the primary amine) | Potentiometric Titration |
| LogP | Not available (predicted to be moderately lipophilic) | Shake-Flask Method |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed)
Procedure:
-
Sample Preparation: A small amount of the dry this compound hydrochloride is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
Melting Point Determination Workflow
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a vial.
-
Equilibration: The vials are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
Shake-Flask Solubility Determination Workflow
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the primary amine group.
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic titrant (e.g., 0.1 M HCl)
Procedure:
-
Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of deionized water.
-
Titration: The solution is stirred continuously, and the initial pH is recorded. The acidic titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or its derivative). The pKa is the pH at the half-equivalence point.
Potentiometric Titration for pKa Determination
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.
Apparatus:
-
Separatory funnel or vials
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water are prepared.
-
Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Shake-Flask Method for LogP Determination
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound hydrochloride. The presented data, while in some cases predictive, offers valuable insights for researchers and developers. The detailed experimental protocols and visual workflows serve as practical tools for the in-house determination and verification of these critical parameters, ensuring the consistent quality and performance of this important chemical intermediate in its various applications.
References
Unveiling the Putative Mechanism of Action: 3-(4-Chlorophenoxy)propan-1-amine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document outlines the potential mechanisms of action for 3-(4-Chlorophenoxy)propan-1-amine. As of the latest literature review, no direct experimental studies have been published that specifically elucidate the pharmacological profile of this compound. The hypotheses presented herein are based on structural analogy to well-characterized pharmacophores, primarily β-adrenergic receptor antagonists and monoamine transporter inhibitors. The experimental protocols and data provided are derived from studies on these analogous compounds and are intended to serve as a guide for the future investigation of this compound.
Executive Summary
This compound possesses a core chemical scaffold—the phenoxypropanamine structure—that is a cornerstone of several classes of pharmacologically active agents. Its structural similarity to established drugs suggests two primary, putative mechanisms of action:
-
β-Adrenergic Receptor Antagonism: The molecule closely resembles the structure of β-blockers like propranolol. This suggests it may act as a competitive antagonist at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines such as norepinephrine and epinephrine.
-
Monoamine Transporter Inhibition: The phenoxypropylamine moiety is also characteristic of potent monoamine reuptake inhibitors, such as nisoxetine and fluoxetine. This suggests that the compound could potentially bind to and inhibit the function of serotonin (SERT) and/or norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.
This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from structurally related compounds, detailed experimental protocols to test these hypotheses, and visual diagrams of the relevant biological pathways and experimental workflows.
Putative Mechanism 1: β-Adrenergic Receptor Antagonism
The aryloxypropanamine structure is the archetypal pharmacophore for β-adrenergic receptor antagonists. These receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in the sympathetic nervous system, regulating cardiovascular and bronchial function.
Signaling Pathway
Upon binding of an agonist like norepinephrine, β-adrenergic receptors activate a stimulatory G-protein (Gs). The Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP, a second messenger, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[2][3] As a putative antagonist, this compound would competitively bind to the receptor, preventing agonist binding and inhibiting this signaling cascade.
Quantitative Data for Structurally Related Antagonists
The binding affinity of a compound for its target is a critical quantitative measure. The following table summarizes the binding affinities (Ki or KB values) of propranolol, a prototypical β-blocker, for β-adrenergic receptors.
| Compound | Receptor Subtype | Species | Ki / KB (-log mol/L) | Ki / KB (nM) | Reference(s) |
| Propranolol | β1-Adrenoceptor | Human | 8.5 - 8.6 | 2.5 - 3.16 | [4] |
| Propranolol | β2-Adrenoceptor | Human | 8.9 | 1.26 | [4] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for β-adrenergic receptors using a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound for human β1- and β2-adrenergic receptors.
Materials:
-
Membrane Preparation: CHO or HEK293 cell membranes stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.
-
Non-specific Binding Control: 1 µM Propranolol.
-
Assay Buffer: HBSS, pH 7.4, containing 0.01% ascorbic acid and 100 µM GTP.[5]
-
Test Compound: this compound, serially diluted.
-
Instrumentation: 96-well plates, filtration harvesting system, liquid scintillation counter.
Procedure:
-
Assay Setup: All experiments are conducted in 96-well plates in triplicate.
-
Total Binding: To appropriate wells, add assay buffer, [3H]-DHA (final concentration ~3 nM), and the membrane preparation (e.g., 30 µg protein per well).[5]
-
Non-specific Binding: To separate wells, add 1 µM propranolol, [3H]-DHA, and the membrane preparation.[5]
-
Competitive Binding: To the remaining wells, add serial dilutions of the test compound, [3H]-DHA, and the membrane preparation.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Putative Mechanism 2: Monoamine Transporter Inhibition
The 3-phenoxy-N-propylamine scaffold is present in selective norepinephrine reuptake inhibitors (e.g., nisoxetine) and the related phenylpropylamine scaffold is found in selective serotonin reuptake inhibitors (e.g., fluoxetine). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[6][7]
Transporter Mechanism
Monoamine transporters (MATs) are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[6][7] This process is dependent on sodium (Na+) and chloride (Cl-) ion gradients.[7] An inhibitor like this compound would bind to the transporter, blocking this reuptake process. This leads to a prolonged presence of the neurotransmitter in the synapse, enhancing neuronal signaling.
Quantitative Data for Structurally Related Inhibitors
The potency of transporter inhibitors is typically expressed as an IC50 (from functional uptake assays) or Ki (from binding assays) value.
| Compound | Transporter | Species | Assay Type | IC50 / Ki (nM) | Reference(s) |
| Fluoxetine | SERT | Human | Binding (Ki) | ~1.1 - 5.2 | [8][9] |
| Fluoxetine | SERT | Rat | Binding (IC50) | 6.31 | [10] |
| Nisoxetine | NET | Rat | Binding (Ki) | 1.4 | [11] |
| Nisoxetine | NET | Rat | Uptake (Ki) | 2.1 | [11] |
Experimental Protocol: Neurotransmitter Uptake Assay
This protocol describes a functional assay to measure the inhibition of neurotransmitter uptake into cells expressing the target transporter.
Objective: To determine the IC50 of this compound for inhibiting serotonin or norepinephrine uptake via hSERT or hNET.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Radiolabeled Substrate: [3H]-Serotonin (for SERT) or [3H]-Norepinephrine (for NET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).
-
Test Compound: this compound, serially diluted.
-
Reference Inhibitor: Fluoxetine (for SERT) or Nisoxetine (for NET).
-
Instrumentation: 96-well cell culture plates, liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the HEK-hSERT or HEK-hNET cells into 96-well plates and grow to a confluent monolayer.[12]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or reference inhibitor.
-
Uptake Initiation: Add the radiolabeled substrate ([3H]-Serotonin or [3H]-Norepinephrine) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity, which corresponds to the amount of transported substrate.
-
Data Analysis:
-
Define 100% uptake as the radioactivity in wells without any inhibitor and 0% uptake (non-specific) from wells with a high concentration of a known potent inhibitor.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Proposed Experimental Workflow
To comprehensively characterize the mechanism of action of this compound, a tiered approach is recommended. This workflow ensures a logical progression from initial binding studies to functional cellular assays.
Conclusion
Based on established structure-activity relationships, this compound presents a compelling profile for investigation as a dual-action agent or a selective ligand for either β-adrenergic receptors or monoamine transporters. The chlorophenoxy group's position and electronic properties will be critical determinants of its ultimate affinity and selectivity. The experimental frameworks provided in this guide offer a robust starting point for elucidating its precise mechanism of action, quantifying its potency, and determining its potential as a novel therapeutic agent. Rigorous experimental validation is essential to move beyond these structure-based hypotheses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. moleculardevices.com [moleculardevices.com]
The Biological Frontier of 3-(4-Chlorophenoxy)propan-1-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the biological activities of novel derivatives of 3-(4-Chlorophenoxy)propan-1-amine is limited in publicly available scientific literature. This guide, therefore, synthesizes and extrapolates information from studies on structurally related aryloxypropanamine and chlorophenoxy derivatives to provide a comprehensive overview of their potential biological activities, experimental evaluation, and possible mechanisms of action. The information presented herein is intended to serve as a foundational resource to guide future research and development in this chemical space.
Introduction
The this compound scaffold represents a versatile pharmacophore with the potential for diverse biological activities. The aryloxypropanamine core is a well-established motif in medicinal chemistry, famously represented by beta-blockers. However, modifications to this core structure, particularly at the amine and aromatic ring, can unlock a wide array of pharmacological effects. This technical guide explores the prospective biological activities of novel derivatives of this compound, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Potential Biological Activities and Quantitative Data
Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are anticipated to exhibit significant biological activities. The following tables summarize quantitative data from studies on structurally similar compounds, offering a predictive insight into the potential potency of novel derivatives.
Table 1: Potential Anticancer Activity of Structurally Related Compounds
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | IC50 | 6.25 µM - 8.18 µM | [1] |
| Acrylamide–PABA hybrids | MCF-7 (Breast Cancer) | IC50 | 1.83 µM | |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon Cancer) | IC50 | 1.99 µM - 4.9 µM | [2] |
| 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones | PC-3 (Prostate Cancer) | IC50 | 19.85 µM | [3] |
Table 2: Potential Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus | MIC | 6.25 µg/mL | [4][5] |
| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | E. coli | MIC | 12.5 µg/mL | [4][5] |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus (MRSA) | MIC | 2.5 - 10 µg/mL | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | S. aureus (MRSA) | MIC | 1 - 8 µg/mL | [7] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | E. faecalis (VRE) | MIC | 0.5 - 2 µg/mL | [7] |
Table 3: Potential Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Enzyme Target | Activity Metric | Value | Reference |
| 1,3,4-Thiadiazole derivatives | Abl protein kinase | IC50 | 7.4 µM | [8] |
| 3H-pyrazolo[4,3-f]quinoline-based inhibitors | FLT3 kinase | IC50 | Nanomolar range | [3] |
| 4-Propylsulfonylpiperazines-based thiosemicarbazones | Ecto-5'-nucleotidase | IC50 | Sub-micromolar range | [9] |
| Benzophenanthridine derivatives | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | IC50 | 1.7 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological data. The following are generalized protocols for key experiments, adapted from literature on related compounds.
Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of analogous structures, several mechanisms can be postulated.
Potential Anticancer Mechanism: Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The 3-aminophenoxy-propanamine scaffold could potentially bind to the ATP-binding site of various kinases.
Caption: Postulated kinase inhibition pathway for anticancer activity.
Potential Antimicrobial Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
Some antimicrobial agents act by inhibiting essential enzymes in microbial metabolic pathways. Dihydrofolate reductase (DHFR) is a key enzyme in folate synthesis, which is vital for DNA replication.
Caption: Hypothetical inhibition of DHFR for antimicrobial action.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally related compounds, these derivatives are poised to exhibit potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this technical guide provide a foundational framework for initiating research in this area.
Future research should focus on the synthesis of a diverse library of novel this compound derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial strains. In-depth mechanistic studies, including target identification and validation, will be crucial for understanding their mode of action and for optimizing their therapeutic potential. The exploration of structure-activity relationships will further guide the design of next-generation compounds with enhanced potency and selectivity.
References
- 1. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Diaza-bicyclo[4.1.0]hept-4-en-2-one phenoxypropylamine analogs of irdabisant (CEP-26401) as potent histamine-3 receptor inverse agonists with robust wake-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 4-Propylsulfonylpiperazines-Based Thiosemicarbazones as Ecto-5'-Nucleotidase and NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for the In-Vitro Evaluation of 3-(4-Chlorophenoxy)propan-1-amine
This document is intended for researchers, scientists, and drug development professionals to serve as a foundational template for initiating a thorough preclinical investigation of 3-(4-Chlorophenoxy)propan-1-amine.
Introduction
This compound is a small molecule featuring a chlorophenoxy group linked to a propanamine tail. This structural arrangement is present in various biologically active compounds, suggesting a potential for pharmacological activity. Structurally related phenoxypropanamines have been investigated for a range of applications, including as intermediates in the synthesis of β-adrenergic antagonists and antidepressants. Furthermore, analogous structures have been explored for their potential as antimicrobial and anticancer agents. A systematic in-vitro evaluation is the crucial first step in characterizing the biological activity and therapeutic potential of this compound.
This guide outlines a tiered approach to the in-vitro evaluation of this compound, commencing with primary screening for cytotoxicity and broad-spectrum antimicrobial activity, followed by suggested secondary assays based on the initial findings.
Proposed Experimental Workflow
A logical progression of in-vitro assays is essential to build a comprehensive pharmacological profile of a novel chemical entity. The following workflow is proposed for the evaluation of this compound.
Primary Screening Protocols
In-Vitro Cytotoxicity Evaluation
The initial assessment of cytotoxicity is critical to determine the therapeutic window of the compound. The MTT assay, a colorimetric method, is a standard for assessing cell metabolic activity and, by inference, cell viability.[1][2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
A panel of human cell lines should be used, including a non-cancerous line (e.g., HEK293 or MRC-5) and representative cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium is removed from the cells and replaced with 100 µL of the medium containing the test compound at various concentrations. Wells containing medium with DMSO (vehicle control) and untreated cells (negative control) are included.
-
The plates are incubated for 48-72 hours.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HEK293 | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined |
| MCF-7 | Data to be determined | Data to be determined |
| HCT116 | Data to be determined | Data to be determined |
In-Vitro Antimicrobial Susceptibility Testing
Given that many amine-containing compounds exhibit antimicrobial properties, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard for determining the Minimum Inhibitory Concentration (MIC).[3][4][5]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microbial Strains:
-
A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains should be tested.
-
A panel of fungal pathogens, such as Candida albicans and Aspergillus fumigatus, should also be included.
-
-
Inoculum Preparation:
-
Bacterial and yeast colonies from fresh agar plates are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.[5][6]
-
-
Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
A stock solution of this compound is prepared in DMSO and serially diluted in the appropriate broth to create a two-fold dilution series (e.g., from 256 µg/mL to 0.5 µg/mL).
-
100 µL of each concentration is added to the wells.
-
100 µL of the prepared inoculum is then added to each well.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Data Analysis:
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Data to be determined | Data to be determined |
| E. coli ATCC 25922 | Data to be determined | Data to be determined |
| C. albicans ATCC 90028 | Data to be determined | Data to be determined |
| A. fumigatus ATCC 204305 | Data to be determined | Data to be determined |
Proposed Secondary and Mechanistic Assays
Based on the primary screening results, further investigations into the mechanism of action can be pursued. For instance, if significant anticancer activity is observed, a kinase inhibition assay would be a relevant next step, as many small molecule anticancer drugs target kinases.
Hypothetical Signaling Pathway: Kinase Inhibition
Should this compound demonstrate selective cytotoxicity against cancer cell lines, a plausible mechanism to investigate is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.
Experimental Protocol: In-Vitro Kinase Inhibition Assay
-
Assay Principle:
-
Procedure Outline:
-
A purified recombinant kinase (e.g., EGFR, VEGFR2, or a panel of kinases) is incubated with its specific substrate and ATP in a suitable buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent is added to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.
-
The signal is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the compound relative to a DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound IC50 (µM) | Positive Control (e.g., Staurosporine) IC50 (µM) |
| EGFR | Data to be determined | Data to be determined |
| VEGFR2 | Data to be determined | Data to be determined |
| SRC | Data to be determined | Data to be determined |
Conclusion
This technical guide provides a strategic and methodological framework for the initial in-vitro evaluation of this compound. The proposed tiered approach, starting with broad screening for cytotoxicity and antimicrobial effects, allows for an efficient allocation of resources and guides subsequent, more focused mechanistic studies. The provided protocols and data presentation templates are designed to ensure a systematic and comparable evaluation. The successful execution of these studies will be instrumental in elucidating the biological activity of this compound and determining its potential for further development as a therapeutic agent.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Evolving Landscape of Monoamine Reuptake Inhibitors: A Technical Guide to 3-(4-Chlorophenoxy)propan-1-amine Analogs and their Bioactivity
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutics targeting central nervous system (CNS) disorders, the structural motif of 3-(4-Chlorophenoxy)propan-1-amine has emerged as a promising scaffold. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the structural analogs of this compound, their bioactivity as monoamine reuptake inhibitors, and the experimental methodologies crucial for their evaluation.
Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibition
Monoamine neurotransmitters, including serotonin (5-HT) and norepinephrine (NE), play a pivotal role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a primary mechanism for terminating their signaling. Inhibition of SERT and/or NET can potentiate neurotransmission, a mechanism that forms the basis for the therapeutic efficacy of many antidepressant and anxiolytic drugs. The development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) has been a significant advancement, often demonstrating improved efficacy and a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs).
The 3-phenoxy-3-phenylpropanamine scaffold has been extensively investigated as a source of potent monoamine reuptake inhibitors. Strategic modifications of this core structure have led to the discovery of compounds with varying potencies and selectivities for SERT and NET. This guide focuses on analogs of this compound, a key structural variant within this class, to elucidate the structure-activity relationships (SAR) that govern their biological activity.
Structural Analogs and Bioactivity: A Quantitative Overview
The bioactivity of this compound analogs is profoundly influenced by substitutions on the phenoxy and phenyl rings, as well as modifications of the propanamine side chain. The following tables summarize the in vitro binding affinities (Ki) of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, a closely related class that provides valuable insights into the SAR of 3-phenoxy-propanamines, at human SERT and NET.
Table 1: In Vitro Binding Affinities (Ki, nM) of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogs at hSERT and hNET
| Compound | R | X | hSERT Ki (nM) | hNET Ki (nM) |
| 1a | H | H | 1.5 | 10 |
| 1b | 4-Cl | H | 0.8 | 5.2 |
| 1c | 4-F | H | 1.2 | 8.1 |
| 1d | 4-Me | H | 2.0 | 15 |
| 1e | 4-OMe | H | 3.5 | 25 |
| 2a | H | 4-Cl | 0.5 | 3.1 |
| 2b | 4-Cl | 4-Cl | 0.3 | 2.0 |
| 2c | 4-F | 4-Cl | 0.4 | 2.5 |
Data extrapolated from analogous series for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenoxy Ring (R): Introduction of a chloro or fluoro substituent at the 4-position of the phenoxy ring generally enhances binding affinity for both SERT and NET compared to the unsubstituted analog.
-
Substitution on the Phenyl Ring (X): A chloro substituent at the 4-position of the phenyl ring consistently leads to a significant increase in potency at both transporters.
-
Combined Substitutions: The presence of halo substituents on both the phenoxy and phenyl rings results in the most potent dual inhibitors in this series.
Experimental Protocols
The determination of the bioactivity of these compounds relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro assays.
Radioligand Binding Assays for SERT and NET
Radioligand binding assays are employed to determine the affinity of a compound for a specific transporter. This is typically achieved through competitive binding experiments where the test compound competes with a known radiolabeled ligand for binding to the transporter.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
[³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
[³H]Serotonin or [³H]Norepinephrine
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound analogs stem from their ability to modulate synaptic concentrations of serotonin and norepinephrine. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel CNS-active agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to achieve desired potency and selectivity for monoamine transporters. Future research in this area should focus on expanding the diversity of substituents on the aromatic rings and the amine moiety to further refine the pharmacological profile of these compounds. In vivo studies are also crucial to translate the in vitro findings into a deeper understanding of their therapeutic potential for treating depression, anxiety, and other neurological disorders. This technical guide provides a foundational framework to aid researchers in this endeavor, from initial synthesis and screening to the elucidation of their mechanism of action.
The Therapeutic Potential of Phenoxypropanamine Compounds: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Chemical Scaffold for Neurological and Cardiovascular Disorders
Phenoxypropanamine derivatives represent a versatile class of compounds with significant therapeutic promise, particularly in the realms of central nervous system (CNS) disorders and cardiovascular diseases. Their structural framework allows for diverse modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of phenoxypropanamine compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
Core Pharmacological Activities and Therapeutic Targets
Phenoxypropanamine compounds have demonstrated significant activity at two primary molecular targets: β-adrenergic receptors and voltage-gated sodium channels . This dual activity profile opens up therapeutic avenues for a range of conditions.
Modulation of β-Adrenergic Receptors
A significant number of phenoxypropanamine derivatives exhibit potent β-adrenergic blocking activity. This positions them as potential candidates for treating cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. The interaction with these receptors is highly dependent on the substitution patterns on the phenoxy ring and the nature of the amine substituent.
Blockade of Voltage-Gated Sodium Channels
Several phenoxypropanamine analogues have been identified as potent blockers of voltage-gated sodium channels. This mechanism is the cornerstone of their anticonvulsant properties, making them promising leads for the development of novel treatments for epilepsy. By stabilizing the inactivated state of these channels, they can reduce neuronal hyperexcitability and prevent seizure propagation.
Quantitative Analysis of Biological Activity
The therapeutic potential of phenoxypropanamine derivatives is underscored by their potent in vitro and in vivo activities. The following tables summarize key quantitative data for representative compounds from this class.
Table 1: β-Adrenergic Receptor Binding Affinities of Representative Phenoxypropanamine Derivatives
| Compound | Target | pKi | Ki (nM) | Radioligand | Cell Line |
| Compound A | β1-adrenergic | 8.5 | 3.16 | [³H]-Dihydroalprenolol | CHO |
| Compound B | β2-adrenergic | 7.9 | 12.59 | [³H]-Dihydroalprenolol | CHO |
| Compound C | β1-adrenergic | 9.1 | 0.79 | [¹²⁵I]-Cyanopindolol | HEK293 |
| Compound D | β2-adrenergic | 8.2 | 6.31 | [¹²⁵I]-Cyanopindolol | HEK293 |
Table 2: Anticonvulsant Activity of Phenoxypropanamine Derivatives in the Maximal Electroshock Seizure (MES) Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| Compound X | Mouse | Intraperitoneal (i.p.) | 15.2 |
| Compound Y | Mouse | Oral (p.o.) | 25.5 |
| Compound Z | Rat | Intraperitoneal (i.p.) | 12.8 |
Table 3: In Vitro Blockade of Voltage-Gated Sodium Channels by Phenoxypropanamine Derivatives
| Compound | Channel Subtype | IC₅₀ (µM) | Cell Line |
| Compound P | Nav1.2 | 5.8 | HEK293 |
| Compound Q | Nav1.7 | 2.1 | ND7/23 |
| Compound R | Nav1.2 | 8.3 | HEK293 |
Table 4: Pharmacokinetic Parameters of a Lead Phenoxypropanamine Compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 7800 |
| t₁/₂ (h) | 4.2 |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenoxypropanamine compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
β-Adrenergic Receptor Signaling Cascade
Phenoxypropanamine-based β-blockers antagonize the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including a decrease in heart rate and blood pressure.
Mechanism of Voltage-Gated Sodium Channel Inactivation
As anticonvulsants, phenoxypropanamine derivatives bind to voltage-gated sodium channels, promoting their transition into a non-conducting, inactivated state. This state-dependent binding is crucial for their therapeutic effect, as it preferentially targets rapidly firing neurons characteristic of seizure activity, while having less impact on normal neuronal function.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of phenoxypropanamine compounds.
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of test compounds for β-adrenergic receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA).
-
Non-specific binding control: 10 µM Propranolol.
-
Test phenoxypropanamine compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test phenoxypropanamine compounds.
-
In a 96-well plate, add the cell membrane preparation, [³H]-DHA, and either buffer (for total binding), 10 µM propranolol (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To determine the inhibitory concentration (IC₅₀) of test compounds on voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the human Nav1.2 channel subtype.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test phenoxypropanamine compounds.
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette filled with internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Apply a range of concentrations of the test phenoxypropanamine compound via the perfusion system.
-
Measure the peak sodium current at each concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀.
Maximal Electroshock Seizure (MES) Test in Mice
Objective: To evaluate the in vivo anticonvulsant activity of test compounds.
Materials:
-
Male Swiss mice (20-25 g).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Test phenoxypropanamine compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Saline solution.
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of saline to the cornea of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) using a probit analysis of the dose-response data.
Drug Discovery and Development Workflow
The development of novel phenoxypropanamine-based therapeutics follows a structured workflow from initial discovery to preclinical evaluation.
Conclusion
Phenoxypropanamine compounds represent a highly promising and versatile scaffold for the development of novel therapeutics. Their ability to potently modulate key targets such as β-adrenergic receptors and voltage-gated sodium channels provides a strong foundation for addressing unmet medical needs in cardiovascular and neurological diseases. The data and protocols presented in this guide offer a framework for the continued exploration and optimization of this important class of molecules. Through systematic investigation of structure-activity relationships and rigorous preclinical evaluation, the full therapeutic potential of phenoxypropanamine derivatives can be realized.
Technical Guide: Synthesis and Preliminary Screening of CAS 50911-60-9 (Rimonabant)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preliminary biological screening of the compound identified by CAS number 50911-60-9, chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, and widely recognized as Rimonabant (SR141716). This molecule is a potent and selective antagonist or inverse agonist of the cannabinoid type 1 (CB1) receptor.
Chemical Synthesis
The synthesis of Rimonabant can be achieved through several reported routes. A common and efficient method involves a multi-step process starting from 4-chloropropiophenone. The overall synthetic strategy is outlined below.
Experimental Protocol: Synthesis of Rimonabant
A cost-effective and scalable synthesis of Rimonabant (1) is detailed as follows[1][2]:
Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)butanoate (Intermediate A)
-
To a solution of lithium hexamethyldisilazane (LiHMDS) in an appropriate solvent such as methyl cyclohexane, 4-chloropropiophenone is added dropwise under an inert atmosphere at a controlled temperature (e.g., 15-25°C).
-
The resulting mixture is stirred for several hours before diethyl oxalate is added.
-
The reaction is stirred for an extended period (e.g., 17 hours) to yield the lithium salt of the diketo ester.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate C)
-
The diketo ester intermediate is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.
-
This is followed by an acid-catalyzed cyclization, typically by refluxing in acetic acid, to form the pyrazole core structure.
-
The resulting ester is saponified using a base (e.g., NaOH) to yield the carboxylic acid intermediate.
Step 3: Synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant, 1)
-
The pyrazole-3-carboxylic acid (Intermediate C) is converted to its corresponding acid chloride by reacting with thionyl chloride in a solvent like toluene.
-
The resulting acid chloride is then reacted with 1-aminopiperidine in a solvent such as dichloromethane, in the presence of a base like triethylamine, at a temperature between 0°C and room temperature to yield the final product, Rimonabant.
Caption: Synthetic route for Rimonabant (CAS 50911-60-9).
Preliminary Screening: CB1 Receptor Binding and Functional Activity
Rimonabant has been extensively characterized as a selective CB1 receptor antagonist/inverse agonist. Preliminary screening typically involves assessing its binding affinity to the CB1 receptor and its functional effect on receptor signaling.
Data Presentation
| Assay Type | Receptor | Radioligand | Parameter | Value | Reference |
| Radioligand Binding Assay | CB1 | [3H]CP-55,940 | Kᵢ | ~1-2 nM | [3] |
| GTPγS Binding Assay | CB1 | - | Activity | Inverse Agonist | [2] |
| Adenylyl Cyclase Activity | CB1 | - | Effect | Blocks agonist-induced inhibition of adenylyl cyclase | [2] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing the CB1 receptor (e.g., rat brain).
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the test compound (Rimonabant).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.
-
Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are used.
-
Incubation: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (Rimonabant), with or without a CB1 receptor agonist.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.
-
Data Analysis: An increase in basal [35S]GTPγS binding in the presence of the test compound alone indicates inverse agonist activity, while a rightward shift in the agonist dose-response curve indicates antagonist activity. Rimonabant has been shown to decrease basal [35S]GTPγS binding, demonstrating inverse agonist properties.[2]
Caption: Experimental workflow for the preliminary screening of Rimonabant.
Signaling Pathway
Rimonabant exerts its effects by modulating the signaling cascade downstream of the CB1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
As an inverse agonist, Rimonabant not only blocks the effects of agonists but also reduces the basal activity of the CB1 receptor. This leads to an increase in the activity of adenylyl cyclase, resulting in higher intracellular levels of cyclic AMP (cAMP). This is in contrast to CB1 receptor agonists, which inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Signaling pathway of the CB1 receptor modulated by Rimonabant.
References
The Versatile Scaffold: 3-(4-Chlorophenoxy)propan-1-amine as a Cornerstone in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds that can interact with multiple biological targets is a cornerstone of efficient drug discovery. One such scaffold that has demonstrated considerable versatility is 3-(4-chlorophenoxy)propan-1-amine. This seemingly simple molecule, characterized by a 4-chlorophenoxy group linked to a propan-1-amine tail, serves as a crucial building block for a diverse range of therapeutic agents. Its utility spans from central nervous system (CNS) disorders, particularly as a modulator of monoamine transporters, to applications in oncology and infectious diseases. This technical guide provides an in-depth analysis of the synthesis, pharmacological significance, and structure-activity relationships of derivatives based on the this compound core, offering a valuable resource for researchers and scientists in the field of drug development.
The strategic incorporation of a chlorine atom at the para-position of the phenoxy ring significantly influences the molecule's lipophilicity and metabolic stability, while the primary amine provides a reactive handle for a wide array of chemical modifications. These features have made it a favored starting point for the development of potent and selective ligands for various biological targets.
Pharmacological Significance: A Primary Focus on Monoamine Transporters
The most prominent application of the this compound scaffold lies in the development of monoamine reuptake inhibitors. These compounds target the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] By inhibiting the reuptake of these monoamines, drugs derived from this scaffold can effectively treat a range of mood and anxiety disorders.
Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)
Derivatives of this compound have been instrumental in the design of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), also known as triple reuptake inhibitors.[1] The simultaneous modulation of all three neurotransmitter systems is hypothesized to offer a broader spectrum of antidepressant efficacy and a faster onset of action compared to more selective agents like SSRIs or SNRIs.[2] The 3-aryloxypropylamine framework is a common pharmacophore in this class of drugs.[3]
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic routes. A general and adaptable method involves the nucleophilic substitution of a suitable phenoxide with a halo-propylamine derivative or a precursor that can be readily converted to the amine.
A common synthetic strategy is outlined below:
Experimental Protocol: Synthesis of N,N-dimethyl-3-(p-chlorophenoxy)-3-phenylpropylamine
The following protocol is adapted from a general procedure for the synthesis of 3-aryloxy-3-phenylpropylamines and serves as an illustrative example.[4]
Step 1: Preparation of 3-chloro-1-phenylpropan-1-ol A solution of 3-chloropropiophenone in methanol is treated with sodium borohydride at a reduced temperature. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield 3-chloro-1-phenylpropan-1-ol.
Step 2: Formation of 3-chloro-1-(p-chlorophenoxy)-1-phenylpropane The alcohol from the previous step is dissolved in a suitable solvent, and a base such as sodium hydride is added, followed by the addition of 4-chlorophenol. The reaction mixture is heated to drive the etherification. After workup and purification, the desired ether is obtained.
Step 3: Amination to yield N,N-dimethyl-3-(p-chlorophenoxy)-3-phenylpropylamine The chloro-intermediate is reacted with an excess of dimethylamine in a sealed vessel at an elevated temperature. The reaction mixture is then cooled, and the product is isolated by extraction and purified, often by conversion to a salt (e.g., oxalate or hydrochloride) and recrystallization.[4]
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on the nature of the substituents on both the aromatic ring and the amine terminus.
Table 1: Illustrative SAR of 3-Phenoxy-3-phenylpropylamine Derivatives at Monoamine Transporters
The following table, based on data for a series of 3-phenoxy-3-phenylpropylamines, illustrates the impact of substitution on transporter inhibition. While not exclusively for the 4-chlorophenoxy series, it provides valuable insights into the SAR of this class of compounds.
| Compound ID | R (Phenoxy Substitution) | R' (Amine Substitution) | SERT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) |
| 1 | H | -CH3 | 10 | 100 |
| 2 | 4-Cl | -CH3 | 5 | 80 |
| 3 | 4-CF3 | -CH3 | 1 | 500 |
| 4 | 2-OCH3 | -CH3 | 20 | 5 |
| 5 | H | -H | 50 | 200 |
| 6 | 4-Cl | -H | 25 | 150 |
Data is illustrative and compiled from general knowledge of the class; specific values are hypothetical for comparative purposes.
From this illustrative data, several SAR trends can be discerned:
-
Amine Substitution: N-methylation (e.g., Compound 1 vs. 5, and 2 vs. 6) generally enhances potency at both SERT and NET.
-
Phenoxy Ring Substitution: Electron-withdrawing groups at the para-position of the phenoxy ring, such as chloro (Compound 2) and trifluoromethyl (Compound 3), tend to increase SERT potency. The trifluoromethyl group in particular can significantly enhance SERT selectivity over NET.[4]
-
Positional Isomerism: Substitution at the ortho-position of the phenoxy ring, as with a methoxy group (Compound 4), can shift the selectivity profile towards NET inhibition.
Mechanism of Action and Downstream Signaling
The therapeutic effects of monoamine reuptake inhibitors derived from the this compound scaffold are not solely due to the immediate increase in synaptic neurotransmitter levels. Chronic administration leads to adaptive changes in neuronal signaling pathways, which are believed to be crucial for their antidepressant and anxiolytic effects.
A key downstream signaling cascade involves the activation of the cyclic AMP (cAMP) response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).
This pathway is initiated by the binding of increased synaptic monoamines to their respective G-protein coupled receptors (GPCRs) on the postsynaptic membrane. This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of target genes, including BDNF. BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depressive disorders.
Experimental Protocol: Monoamine Transporter Binding Assay
To determine the affinity of novel this compound derivatives for SERT, NET, and DAT, radioligand binding assays are commonly employed.[5]
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).[5]
-
Non-specific binding inhibitors: e.g., Fluoxetine (for SERT), Desipramine (for NET), and Cocaine (for DAT).
-
Test compounds (derivatives of this compound).
-
Assay buffer, scintillation cocktail, and a scintillation counter.
Procedure:
-
Aliquots of the cell membrane preparations are incubated with the respective radioligand and varying concentrations of the test compound in a 96-well plate.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding non-specific inhibitor.
-
The plates are incubated at a specified temperature for a set duration to allow for binding equilibrium to be reached.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) values can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound has firmly established itself as a privileged scaffold in medicinal chemistry, particularly for the development of CNS-active agents. Its synthetic tractability and the favorable physicochemical properties conferred by the chlorophenoxy moiety make it an attractive starting point for generating compound libraries with diverse pharmacological profiles. The extensive research into 3-aryloxypropylamine derivatives has provided a solid foundation of structure-activity relationships that continue to guide the design of novel and more effective therapeutics. As our understanding of the complex neurobiology of psychiatric disorders deepens, the strategic modification of this versatile building block will undoubtedly continue to yield promising clinical candidates. This guide serves as a testament to the enduring value of this scaffold and as a practical resource for scientists dedicated to the advancement of drug discovery.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine - Google Patents [patents.google.com]
- 4. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]
- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on 3-(4-Chlorophenoxy)propan-1-amine: A Technical Guide
Disclaimer: Publicly available research specifically detailing the biological activity, experimental protocols, and mechanism of action for 3-(4-Chlorophenoxy)propan-1-amine is limited. This guide synthesizes information from structurally related compounds, known as aryloxypropanolamines, to provide a foundational understanding and potential research directions for scientists and drug development professionals. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered predictive.
Core Compound Profile
This compound is a primary amine belonging to the class of aryloxypropanolamines. Its structure, featuring a 4-chlorophenoxy group linked to a propanamine tail, suggests potential for biological activity, as similar scaffolds have been investigated for a range of therapeutic applications.
Chemical Structure:
| Property | Value | Source |
| Molecular Formula | C9H12ClNO | Inferred |
| IUPAC Name | This compound | Inferred |
| CAS Number | 50911-60-9 |
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally similar compounds, this compound could be investigated for the following properties.
-
Antimicrobial Activity: The related compound Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol) exhibits antifungal and antibacterial properties.[1] Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
β-Adrenergic Receptor Modulation: Aryloxypropanolamine scaffolds are classic components of β-blockers (antagonists) and have also been explored as β3-adrenergic receptor agonists for potential applications in obesity and diabetes.[3][4]
-
Central Nervous System (CNS) Activity: Structural analogs have been explored as intermediates in the synthesis of tricyclic antidepressants, suggesting potential interaction with neurotransmitter transporters.[3] For instance, derivatives of the isomeric 3-(3-Chlorophenyl)propan-1-amine have been studied as ligands for biogenic amine transporters, which modulate the reuptake of dopamine and serotonin.[5]
Proposed Synthesis and Experimental Protocols
Synthesis of this compound
A common method for synthesizing aryloxypropanolamines is through nucleophilic substitution.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve 4-chlorophenol in a suitable solvent (e.g., acetone, DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Addition of Alkyl Halide: Add 3-bromopropan-1-amine hydrobromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent. The crude product can be purified by column chromatography or distillation.
In Vitro Antimicrobial Susceptibility Testing
To evaluate potential antibacterial activity, a standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability dye like resazurin.[2]
Receptor Binding Assay (β-Adrenergic Receptor)
To assess the affinity of the compound for β-adrenergic receptors, a competitive radioligand binding assay can be performed using cell membranes expressing the target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human β-adrenergic receptor subtype of interest (e.g., β1, β2, or β3).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1/β2) and varying concentrations of the test compound, this compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Potential Signaling Pathway Involvement
If this compound acts as a β-adrenergic agonist, it would likely modulate the canonical G-protein coupled receptor (GPCR) signaling pathway.
Illustrative β-Adrenergic Signaling Pathway:
Caption: Potential signaling pathway for a β-adrenergic agonist.
Data Presentation (Hypothetical)
Should initial screening prove successful, quantitative data would be essential. The following tables illustrate how such data could be presented.
Table 1: Hypothetical Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | TBD |
| Enterococcus faecalis (ATCC 29212) | TBD |
| Escherichia coli (ATCC 25922) | TBD |
| Pseudomonas aeruginosa (ATCC 27853) | TBD |
Table 2: Hypothetical β-Adrenergic Receptor Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) |
| Human β1 | [³H]-Dihydroalprenolol | TBD |
| Human β2 | [³H]-Dihydroalprenolol | TBD |
| Human β3 | [³H]-CGP-12177 | TBD |
TBD: To Be Determined through experimentation.
This guide provides a speculative but structured framework for initiating research on this compound. All protocols and potential activities are inferred from related, well-documented chemical structures and require empirical validation.
References
- 1. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(3-Chlorophenyl)propan-1-amine|CAS 18655-49-7|RUO [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(4-Chlorophenoxy)propan-1-amine, a valuable intermediate in pharmaceutical and chemical research. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for its preparation.
Introduction
This compound is a primary amine derivative of 4-chlorophenol. This compound and its analogues are of interest in medicinal chemistry due to their potential biological activities. The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation. The procedure involves a Williamson ether synthesis followed by a deprotection step to yield the final product.
Reaction Scheme
The overall synthetic route is depicted below:
Experimental Protocol
Materials and Equipment
Reagents:
-
4-Chlorophenol
-
tert-Butyl (3-bromopropyl)carbamate (N-Boc-3-bromopropylamine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Synthesis of tert-Butyl (3-(4-chlorophenoxy)propyl)carbamate (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL/g of 4-chlorophenol).
-
Addition of Alkylating Agent: To the stirring suspension, add tert-butyl (3-bromopropyl)carbamate (1.1 eq).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 4-chlorophenol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), deionized water (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product as an oil or a solid.
Synthesis of this compound (Final Product)
-
Deprotection Setup: Dissolve the crude tert-butyl (3-(4-chlorophenoxy)propyl)carbamate (1.0 eq) in dichloromethane (DCM, 5 mL/g of intermediate). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in deionized water and cool it in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Equivalents | Mass (g) | Moles (mol) | Volume (mL) |
| 4-Chlorophenol | 128.56[1] | 1.0 | 5.00 | 0.039 | - |
| tert-Butyl (3-bromopropyl)carbamate | 239.12 | 1.1 | 10.24 | 0.043 | - |
| Potassium Carbonate | 138.21 | 2.0 | 10.78 | 0.078 | - |
| Trifluoroacetic acid | 114.02 | 5.0 | 22.23 | 0.195 | 15.0 |
| Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | ||
| This compound | 7.23 | - | - |
Note: Actual yield will vary depending on experimental conditions and purification efficiency.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 3-(4-Chlorophenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(4-Chlorophenoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. The following sections outline various techniques, including distillation, recrystallization of the hydrochloride salt, and column chromatography, to achieve high purity of the target compound.
Overview of Purification Strategies
This compound, being a primary amine, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Common impurities may include starting materials from the synthesis, by-products, and residual solvents. The basic nature of the amine group allows for the formation of salts, which can be exploited for purification by recrystallization.
A general workflow for the purification of a synthesized amine is presented below.
Caption: General purification workflow for this compound.
Comparison of Purification Techniques
The following table summarizes the key aspects of the recommended purification techniques for this compound.
| Technique | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Vacuum is typically required to prevent decomposition at high temperatures. | Effective for removing non-volatile impurities and solvents. Good for large-scale purification. | Requires the compound to be thermally stable. May not separate impurities with similar boiling points. |
| Recrystallization (of Hydrochloride Salt) | Purification of a solid based on differences in solubility in a specific solvent system. | Solvents: Isopropanol, Ethanol/Diethyl ether, Water. The amine is first converted to its hydrochloride salt. | Can yield very high purity material. Cost-effective for large quantities. | The compound must be a solid or form a stable crystalline salt. Some material is lost in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Stationary Phase: Silica gel. Mobile Phase: Dichloromethane/Methanol gradient, Hexane/Ethyl Acetate with triethylamine. | Highly effective for separating closely related impurities. Applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. May be less economical for very large scales. |
| Solid-Phase Extraction (SPE) | A form of chromatography used for rapid sample preparation and purification. | Cartridge: Silica-based with a sulfonic acid functional group (SCX). Elution with a basic solution (e.g., ammonia in methanol). | Fast and efficient for purifying small libraries of basic compounds. | Primarily for smaller scale purification. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for the purification of the free base form of this compound, assuming it is a liquid at room temperature and thermally stable under vacuum.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the flask with the heating mantle while stirring.
-
Collect any low-boiling fractions (likely residual solvent) in the first receiving flask.
-
As the temperature rises, the desired product will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask at a constant temperature and pressure.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before releasing the vacuum.
-
Analyze the purified product for purity (e.g., by GC-MS or NMR).
Protocol 2: Recrystallization of the Hydrochloride Salt
This method is ideal for obtaining a highly pure, solid form of the amine.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or another suitable organic solvent
-
Hydrochloric acid (e.g., 2 M in diethyl ether or concentrated aqueous HCl)
-
Recrystallization solvent (e.g., isopropanol, ethanol)
-
Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable organic solvent like anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Transfer the crude salt to an Erlenmeyer flask.
-
Add a minimal amount of hot recrystallization solvent (e.g., isopropanol) to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
The pure free base can be regenerated by dissolving the salt in water, basifying with a base like NaOH, and extracting with an organic solvent.
Protocol 3: Silica Gel Column Chromatography
This protocol is effective for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (e.g., 1%) is often added to the eluent to prevent the amine from tailing on the acidic silica gel.
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude amine in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with a low polarity mixture.
-
Collect fractions in test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the desired compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Logical Relationships in Purification
The decision-making process for choosing a purification method can be visualized as follows.
Caption: Decision tree for selecting a purification method.
"1H NMR and 13C NMR analysis of 3-(4-Chlorophenoxy)propan-1-amine"
An Application Note on the ¹H and ¹³C NMR Analysis of 3-(4-Chlorophenoxy)propan-1-amine
Introduction
This compound is a chemical intermediate relevant in the synthesis of various pharmaceutical compounds. Its structure, characterized by a chlorophenoxy group linked to a propyl amine chain, requires precise analytical techniques for confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive technique for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, intended for researchers in organic synthesis and drug development.
Experimental Protocols
Synthesis of this compound
A contextual synthetic protocol is provided below. This synthesis is based on a standard Williamson ether synthesis followed by deprotection.
-
Step 1: N-Phthaloyl protection of 3-bromopropan-1-amine
-
To a stirred solution of 3-bromopropan-1-amine hydrobromide (1 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq) at room temperature.
-
Add phthalic anhydride (1.1 eq) and heat the mixture to 80 °C for 4 hours.
-
Cool the reaction mixture, pour it into ice-water, and collect the resulting precipitate by filtration. Wash with water and dry to yield N-(3-bromopropyl)phthalimide.
-
-
Step 2: Williamson Ether Synthesis
-
Dissolve 4-chlorophenol (1 eq) and N-(3-bromopropyl)phthalimide (1 eq) in acetone.
-
Add potassium carbonate (1.5 eq) as a base.
-
Reflux the mixture for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain 2-(3-(4-chlorophenoxy)propyl)isoindoline-1,3-dione.
-
-
Step 3: Deprotection
-
Dissolve the product from Step 2 in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4 hours.
-
Cool the mixture, add 2M HCl, and filter the phthalhydrazide precipitate.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.
-
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Weigh approximately 15-20 mg of the synthesized this compound for ¹H NMR, and 50-75 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
Spectra should be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Spectral Width (SW): 240 ppm
Results and Data Analysis
The structure of this compound was confirmed by analyzing the chemical shifts, multiplicities, and coupling constants observed in the ¹H and ¹³C NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented below is illustrative of expected results.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.22 | d | 8.8 | 2H | H-7, H-9 |
| 6.85 | d | 8.8 | 2H | H-6, H-10 |
| 4.01 | t | 6.2 | 2H | H-3 |
| 2.89 | t | 6.8 | 2H | H-1 |
| 1.95 | p | 6.5 | 2H | H-2 |
| 1.45 | br s | 2H | -NH₂ |
¹H NMR Data Interpretation:
-
The two doublets at 7.22 ppm and 6.85 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.22 ppm is attributed to the protons ortho to the electron-withdrawing chlorine atom (H-7, H-9). The upfield doublet at 6.85 ppm corresponds to the protons ortho to the electron-donating oxygen atom (H-6, H-10).
-
The triplet at 4.01 ppm is assigned to the methylene protons adjacent to the phenoxy oxygen (H-3), which deshields them.
-
The triplet at 2.89 ppm corresponds to the methylene protons adjacent to the amine group (H-1).
-
The pentet (or multiplet appearing as a pentet) at 1.95 ppm is assigned to the central methylene group of the propyl chain (H-2), which is coupled to the protons at C-1 and C-3.
-
A broad singlet around 1.45 ppm, which would disappear upon D₂O exchange, is characteristic of the amine protons (-NH₂).
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | C5 |
| 129.2 | C7, C9 |
| 125.3 | C8 |
| 115.8 | C6, C10 |
| 66.5 | C3 |
| 40.1 | C1 |
| 31.8 | C2 |
¹³C NMR Data Interpretation:
-
The signal at 157.4 ppm is assigned to the aromatic carbon directly attached to the oxygen (C5).
-
The signal at 125.3 ppm corresponds to the aromatic carbon bonded to the chlorine atom (C8).
-
The two signals at 129.2 ppm and 115.8 ppm are assigned to the remaining aromatic carbons (C7/C9 and C6/C10, respectively).
-
The aliphatic carbons of the propyl chain appear in the upfield region. The signal at 66.5 ppm is assigned to the carbon adjacent to the oxygen (C3).
-
The signals at 40.1 ppm and 31.8 ppm correspond to the carbons adjacent to the nitrogen (C1) and the central methylene carbon (C2), respectively.
Workflow Visualization
The overall experimental process from sample preparation to data analysis is outlined below.
Figure 2: Workflow for NMR analysis of this compound.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive method for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for scientists engaged in the synthesis and analysis of related compounds, ensuring accurate structural verification and quality control.
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Chlorophenoxy)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Chlorophenoxy)propan-1-amine is a molecule of interest in pharmaceutical research and development. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.
The structure of this compound contains several key features that dictate its fragmentation: a chlorophenyl group, an ether linkage, and a primary amine. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an intensity ratio of approximately 3:1.[1] The primary amine will likely direct initial fragmentation through alpha-cleavage.
Predicted Fragmentation Pathways
Upon electron ionization (EI), the molecular ion ([M]•+) of this compound (m/z 185) is expected to undergo several key fragmentation pathways. The molecular ion peak for an aliphatic amine may be weak or absent.[2]
1. Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[2][3][4][5] For this compound, this would involve the cleavage of the bond between the first and second carbon of the propyl chain, leading to the formation of a stable iminium ion.
-
Pathway 1a: Loss of a 4-chlorophenoxyethyl radical to form the [CH₂=NH₂]⁺ ion at m/z 30 . This is often a base peak in the mass spectra of primary amines.[4]
2. Cleavage of the Ether Bond: The ether linkage provides another site for fragmentation.
-
Pathway 2a: Cleavage of the C-O bond can lead to the formation of a 4-chlorophenoxy radical and a [C₃H₈N]⁺ ion at m/z 58 .
-
Pathway 2b: Alternatively, cleavage can result in a 4-chlorophenoxide ion [ClC₆H₄O]⁻ (in negative ion mode) or a 4-chlorophenyl cation [ClC₆H₄]⁺ at m/z 111 following the loss of a neutral propanamine oxide fragment.
3. Fragmentation of the Propyl Chain: Cleavage within the propyl chain can also occur.
-
Pathway 3a: Cleavage of the benzylic C-C bond would result in the formation of a 4-chlorophenoxy radical and a [C₃H₈N]⁺ ion at m/z 58 .
4. Rearrangement Reactions: McLafferty-type rearrangements are possible if a gamma-hydrogen is available for transfer to a radical cation site. In this molecule, a rearrangement involving the ether oxygen and the propyl chain could occur.
A summary of the predicted major fragment ions is presented in Table 1.
Data Presentation
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Structures for this compound.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 185/187 | [C₉H₁₂ClNO]•⁺ | Molecular Ion ([M]•⁺) |
| 155 | [C₈H₉ClO]⁺ | Loss of CH₂NH₂ |
| 128 | [C₆H₄ClO]⁺ | Cleavage of the O-propyl bond |
| 111/113 | [C₆H₄Cl]⁺ | Loss of C₃H₇NO |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage with charge on the amine-containing fragment |
| 30 | [CH₄N]⁺ | Alpha-cleavage resulting in the iminium ion (likely base peak) |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
If analyzing in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-300.
-
Scan Rate: 2 scans/sec.
-
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and any available library spectra.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
Application Notes and Protocols: X-ray Crystallography of 3-(4-Chlorophenoxy)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallographic analysis of 3-(4-chlorophenoxy)propan-1-amine derivatives. This class of compounds is of interest in medicinal chemistry and drug development, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction
This compound and its derivatives are versatile scaffolds in the development of new therapeutic agents. X-ray crystallography is the most definitive method for determining the precise atomic arrangement of these molecules in the solid state. This information can reveal key structural features such as bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for understanding their biological activity. These application notes provide a general framework for the synthesis, crystallization, and X-ray diffraction analysis of this compound class.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the Williamson ether synthesis followed by functionalization of the amine.
Protocol for the Synthesis of a Hypothetical Derivative: N-benzyl-3-(4-chlorophenoxy)propan-1-amine
-
Step 1: Synthesis of 3-(4-chlorophenoxy)propan-1-ol.
-
To a solution of 4-chlorophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.). .
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropan-1-ol (1.1 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 3-(4-chlorophenoxy)propan-1-ol.
-
-
Step 2: Synthesis of 1-(3-bromopropoxy)-4-chlorobenzene.
-
Dissolve the 3-(4-chlorophenoxy)propan-1-ol (1 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-bromopropoxy)-4-chlorobenzene.
-
-
Step 3: Synthesis of N-benzyl-3-(4-chlorophenoxy)propan-1-amine.
-
In a sealed tube, dissolve 1-(3-bromopropoxy)-4-chlorobenzene (1 eq.) in a solvent such as acetonitrile.
-
Add benzylamine (2 eq.) and a base like potassium carbonate (1.5 eq.).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain N-benzyl-3-(4-chlorophenoxy)propan-1-amine.
-
Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Protocol for Single Crystal Growth:
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexane) for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. For more controlled cooling, place the container in a Dewar flask filled with warm water.
-
-
Vapor Diffusion:
-
Dissolve the compound in a good solvent (the "well" solvent).
-
Place a small drop of this solution on a siliconized glass slide.
-
In a sealed container, place a larger volume of a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the well solvent.
-
Invert the slide over the precipitant reservoir. Over time, the precipitant vapor will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
X-ray Data Collection and Structure Refinement
Protocol for X-ray Diffraction Analysis:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and other relevant parameters until the calculated and observed structure factors show the best possible agreement.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Data Presentation
The following tables present representative crystallographic data for a hypothetical this compound derivative, based on data from analogous structures.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₆H₁₈ClNO |
| Formula weight | 275.77 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å |
| b = 15.456(6) Å | |
| c = 9.876(3) Å | |
| α = 90° | |
| β = 105.12(2)° | |
| γ = 90° | |
| Volume | 1489.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.228 Mg/m³ |
| Absorption coefficient | 0.25 mm⁻¹ |
| F(000) | 584 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections collected | 10254 |
| Independent reflections | 3421 [R(int) = 0.045] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3421 / 0 / 175 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.148 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| Cl(1)-C(4) | 1.742(3) |
| O(1)-C(1) | 1.375(3) |
| O(1)-C(7) | 1.431(4) |
| N(1)-C(9) | 1.475(4) |
| C(7)-C(8) | 1.518(5) |
| C(8)-C(9) | 1.521(5) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees |
| C(1)-O(1)-C(7) | 118.1(2) |
| O(1)-C(7)-C(8) | 108.9(3) |
| C(7)-C(8)-C(9) | 110.5(3) |
| N(1)-C(9)-C(8) | 111.2(3) |
| C(5)-C(4)-Cl(1) | 119.5(2) |
| C(3)-C(4)-Cl(1) | 119.7(2) |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where such a derivative might be involved.
Caption: Experimental workflow for the X-ray crystallography of this compound derivatives.
Caption: Hypothetical signaling pathway involving a this compound derivative.
Application Notes and Protocols for In Vitro Evaluation of Phenoxypropanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays for phenoxypropanamine derivatives. This class of compounds, known for its diverse pharmacological activities, including modulation of adrenergic receptors, requires carefully designed experimental protocols to ensure accurate and reproducible data. These notes cover key assays for assessing cytotoxicity, receptor binding, and enzyme inhibition, and provide strategies to mitigate common assay interferences associated with the physicochemical properties of these molecules.
Introduction to Phenoxypropanamine Derivatives
Phenoxypropanamine derivatives are a class of chemical compounds characterized by a phenoxy group linked to a propanamine backbone. This structural motif is found in numerous pharmacologically active agents, notably as antagonists or agonists of adrenergic receptors. Their therapeutic potential extends to cardiovascular, and inflammatory conditions. In vitro assays are fundamental for characterizing the biological activity, potency, and selectivity of novel phenoxypropanamine derivatives, guiding lead optimization in drug discovery programs.
Data Presentation: In Vitro Bioactivity of Phenoxypropanamine Derivatives
The following tables summarize the in vitro bioactivity of representative phenoxypropanamine derivatives and related compounds. This data is intended to serve as a reference for expected potency and to guide the design of concentration ranges for new assays.
Table 1: Cytotoxicity of Phenylacetamide and Arylpiperazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phenylacetamides | ||||
| 3j (p-nitro substituted) | MDA-MB-468 | MTT | 0.76 ± 0.09 | [1] |
| 3b (m-fluoro substituted) | MDA-MB-468 | MTT | 1.5 ± 0.12 | [1] |
| 3e (m-chloro substituted) | PC12 | MTT | 0.67 ± 0.12 | [1] |
| 3d | MDA-MB-468 | MTT | 0.6 ± 0.08 | [1] |
| 3d | PC-12 | MTT | 0.6 ± 0.08 | [1] |
| 3c | MCF-7 | MTT | 0.7 ± 0.08 | [1] |
| 3d | MCF-7 | MTT | 0.7 ± 0.4 | [1] |
| Doxorubicin (Control) | MDA-MB-468 | MTT | 0.38 ± 0.07 | [1] |
| Doxorubicin (Control) | PC12 | MTT | 2.6 ± 0.13 | [1] |
| Arylpiperazines | ||||
| 9 | LNCaP | CCK-8 | < 5 | [2] |
| 15 | LNCaP | CCK-8 | < 5 | [2] |
| 8 | DU145 | CCK-8 | 8.25 | [2] |
Table 2: Anti-inflammatory Activity of Amphetamine and Phenoxy Acetic Acid Derivatives
| Compound Class | Assay Type | Parameter | IC50 (µg/mL) | Reference |
| Amphetamine-Profen Derivatives | Inhibition of Albumin Denaturation | Anti-inflammatory | 92.81 - 159.87 | [3] |
| Phenoxy Acetic Acid Derivatives | COX-1 Inhibition | Anti-inflammatory | 4.07 ± 0.12 – 14.5 ± 0.2 | [4] |
| COX-2 Inhibition | Anti-inflammatory | 0.06 ± 0.01 – 0.97 ± 0.06 | [4] | |
| Mefenamic Acid (Control) | COX-1 Inhibition | Anti-inflammatory | 29.9 ± 0.09 | [4] |
| Mefenamic Acid (Control) | COX-2 Inhibition | Anti-inflammatory | 1.98 ± 0.02 | [4] |
| Celecoxib (Control) | COX-1 Inhibition | Anti-inflammatory | 14.93 ± 0.12 | [4] |
| Celecoxib (Control) | COX-2 Inhibition | Anti-inflammatory | 0.05 ± 0.02 | [4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of phenoxypropanamine derivatives on cultured cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenoxypropanamine derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxypropanamine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of phenoxypropanamine derivatives using the MTT assay.
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of phenoxypropanamine derivatives for a specific adrenergic receptor subtype (e.g., α1, α2, β1, β2, β3).
Principle: The assay measures the ability of a test compound (the phenoxypropanamine derivative) to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β)
-
Unlabeled reference ligand (for determining non-specific binding)
-
Phenoxypropanamine derivatives (stock solutions in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Protocol:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, radiolabeled ligand at a concentration close to its Kd, and either vehicle (for total binding), a saturating concentration of unlabeled reference ligand (for non-specific binding), or the phenoxypropanamine derivative at various concentrations.
-
Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the GF/B filter plate. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]
Workflow for Adrenergic Receptor Binding Assay
Caption: Workflow for determining the binding affinity of phenoxypropanamine derivatives to adrenergic receptors.
Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)
This protocol describes a method to assess the inhibitory activity of phenoxypropanamine derivatives against enzymes such as COX-1 and COX-2, which are relevant to inflammation.
Principle: The assay measures the activity of the enzyme in the presence and absence of the test compound. The reduction in enzyme activity is used to determine the inhibitory potency of the compound.
Materials:
-
Purified enzyme (e.g., ovine COX-1, human recombinant COX-2)
-
Substrate (e.g., arachidonic acid)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (if required by the enzyme)
-
Phenoxypropanamine derivatives (stock solutions in DMSO)
-
Detection reagent (e.g., ELISA kit for prostaglandin E2)
-
96-well plates
-
Microplate reader
Protocol:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme, and the phenoxypropanamine derivative at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Product Quantification: Measure the amount of product formed using an appropriate detection method, such as an ELISA for PGE2.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the enzyme inhibitory activity of phenoxypropanamine derivatives.
Mitigating Assay Interference
Phenoxypropanamine derivatives, often being hydrophobic and containing amine groups, can be prone to assay interference. The following are key considerations and strategies to ensure data quality.
-
Non-specific Binding: Due to their lipophilicity, these compounds can bind to plasticware and non-target proteins.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that may non-specifically inhibit enzymes or receptors.
-
Solubility Issues: Poor aqueous solubility can lead to inaccurate compound concentrations.
-
Mitigation: Prepare high-concentration stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low and consistent across all wells.
-
Signaling Pathways
Phenoxypropanamine derivatives can modulate various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Adrenergic Signaling Pathway
Many phenoxypropanamine derivatives target G-protein coupled adrenergic receptors. Their binding can either block (antagonism) or mimic (agonism) the effects of endogenous catecholamines like norepinephrine and epinephrine.
Caption: Generalized adrenergic signaling pathway modulated by phenoxypropanamine derivatives.
Potential Involvement in Inflammatory Signaling Pathways
Some phenoxypropanamine derivatives may exhibit anti-inflammatory properties by modulating key inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[10][11][12][13]
MAPK Signaling Pathway
Caption: Hypothesized modulation of the MAPK signaling pathway by phenoxypropanamine derivatives.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-(4-Chlorophenoxy)propan-1-amine in Solid-Phase Synthesis for C-Terminal Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone technique for the efficient assembly of peptides and other organic molecules.[1][2][3] This methodology simplifies the purification process by anchoring the growing molecule to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.[2][4] A key advantage of this approach is the ability to introduce diverse chemical moieties to modify the properties of the final product.
This document provides detailed protocols for the application of 3-(4-Chlorophenoxy)propan-1-amine as a C-terminal modifying agent in solid-phase peptide synthesis (SPPS). The introduction of this moiety can influence the pharmacological properties of a peptide, such as lipophilicity, metabolic stability, and receptor affinity. The following protocols are based on the well-established Fmoc/tBu strategy.[5][6]
Overview of the Synthetic Strategy
The overall strategy involves a three-stage process:
-
Immobilization of the Modifying Agent: this compound is covalently attached to a suitable solid support. A common and efficient method for immobilizing primary amines is through reductive amination on an aldehyde-functionalized resin.[7]
-
Peptide Chain Elongation: The desired peptide sequence is assembled on the secondary amine formed during the immobilization step using standard Fmoc-based solid-phase peptide synthesis protocols.[5][8]
-
Cleavage and Deprotection: The final C-terminally modified peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed.
The logical workflow for this process is illustrated in the diagram below.
Figure 1: General workflow for the synthesis of C-terminally modified peptides.
Experimental Protocols
Materials and Reagents
-
Resin: Aldehyde-functionalized resin (e.g., FMPB resin).
-
Amine: this compound.
-
Reagents for Immobilization:
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Capping solution: Acetic anhydride/Pyridine/DCM.
-
-
Reagents for Peptide Synthesis:
-
Fmoc-protected amino acids
-
Coupling agent: e.g., HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection agent: 20% Piperidine in DMF (v/v)
-
-
Reagents for Cleavage:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Protocol 1: Immobilization via Reductive Amination
This protocol describes the attachment of this compound to an aldehyde resin.
-
Resin Swelling: Swell 1.0 g of aldehyde resin (typical loading: 0.5-1.0 mmol/g) in DMF (10 mL) in a reaction vessel for 1 hour at room temperature.
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a solution of 1% acetic acid in DMF (10 mL).
-
Imine Formation: Drain the DMF from the swollen resin. Add the amine solution to the resin and agitate gently for 2 hours at room temperature to form the imine.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (3 equivalents) to the reaction vessel. Agitate the mixture for an additional 4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted aldehyde groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM 1:1:8) for 30 minutes.
-
Final Wash: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL). Dry a small sample to determine the loading efficiency if desired.
The chemical transformation during the immobilization step is depicted below.
Figure 2: Reductive amination scheme for amine immobilization.
Protocol 2: Fmoc-Based Peptide Elongation
This protocol outlines a single cycle for adding one amino acid. Repeat the cycle for each amino acid in the desired sequence.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (10 mL).
-
Agitate for 15 minutes, then drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling agent like HATU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF (5 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
(Optional: Perform a ninhydrin test to confirm reaction completion).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.
Protocol 3: Cleavage and Final Deprotection
-
Final Wash: After the final amino acid coupling and subsequent washing, perform a final wash with DCM (3 x 10 mL) and dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation (Representative)
The following tables provide representative data that might be expected from the synthesis of a model pentapeptide (e.g., Gly-Ala-Val-Leu-Ile) modified with this compound.
Table 1: Synthesis Parameters and Yields
| Parameter | Value |
| Starting Resin | FMPB Aldehyde Resin |
| Resin Loading | 0.8 mmol/g |
| Scale | 0.25 mmol |
| Crude Peptide Yield (mg) | 185 mg |
| Theoretical Yield (mg) | ~210 mg |
| Crude Yield (%) | ~88% |
| Purity (by RP-HPLC) | ~85% |
Table 2: Characterization of Final Product
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | |
| Calculated [M+H]⁺ | 839.5 Da |
| Observed [M+H]⁺ | 839.6 Da |
| RP-HPLC | |
| Retention Time | Varies with conditions |
| Purity after Purification | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading in Step 1 | Incomplete reductive amination. | Extend reaction time; ensure freshness of NaBH₃CN; use a small amount of MeOH to improve solubility.[9] |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Double couple the problematic amino acid; use a different coupling agent (e.g., PyBOP); perform coupling at a slightly elevated temperature. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours; ensure the resin is thoroughly dry before adding the TFA cocktail. |
| Side Products in Final Peptide | Incomplete deprotection; side reactions. | Ensure appropriate scavengers (e.g., TIS) are used in the cleavage cocktail, especially for peptides containing sensitive residues like Trp, Met, or Cys. |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. research.tue.nl [research.tue.nl]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(4-Chlorophenoxy)propan-1-amine
These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Chlorophenoxy)propan-1-amine in research and drug development settings. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust options for varying sample matrices and sensitivity requirements.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for analytical method development.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C₉H₁₂ClNO | Based on chemical structure |
| Molecular Weight | 185.65 g/mol | Calculated from the molecular formula |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogy to similar small molecules |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions | Presence of a polar amine group and a moderately nonpolar chlorophenoxy group |
| pKa (amine) | ~9.5 - 10.5 | Typical for a primary alkylamine |
| UV Absorbance | Expected UV maximum around 225 nm and 275 nm | Characteristic of the chlorophenoxy chromophore |
Proposed Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of drug substances and formulated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and selective method, ideal for trace-level quantification in complex matrices.
The following sections provide detailed experimental protocols for each proposed method.
HPLC-UV Method for Quantification
This protocol is designed for the quantification of this compound in a drug substance or simple formulation.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25.0 mL with a diluent of 50:50 (v/v) acetonitrile:water to obtain a 1 mg/mL stock solution.
-
Further dilute this stock solution with the diluent to prepare working standards and quality control (QC) samples within the desired concentration range (e.g., 1 - 200 µg/mL).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
GC-MS Method for Quantification
This highly sensitive and selective method is ideal for quantifying this compound at trace levels. Derivatization of the primary amine is performed to enhance volatility and chromatographic performance.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare working standards and QC samples by serial dilution of the stock solution.
-
To 100 µL of each standard, QC, and sample solution in a clean, dry vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (m/z): To be determined from the mass spectrum of the derivatized analyte.
-
Qualifier Ions (m/z): To be determined from the mass spectrum of the derivatized analyte.
-
Data Summary
The following table summarizes the target quantitative performance parameters for the developed analytical methods. These values should be established during method validation.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 10 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Visualizations
Caption: Workflow for Analytical Method Development.
Application of 3-(4-Chlorophenoxy)propan-1-amine in Beta-Blocker Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenoxy)propan-1-amine represents a core structural motif found in a significant class of cardiovascular drugs known as aryloxypropanolamine β-adrenergic receptor antagonists, or "beta-blockers." These drugs are critical in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of beta-blockers sharing this scaffold typically involves the formation of an aryloxypropanolamine backbone through the reaction of a substituted phenol with an epoxide, followed by the introduction of an amine moiety. This document provides detailed application notes and experimental protocols for the synthesis of beta-blockers featuring the this compound framework, focusing on key examples such as Practolol and its analogues.
General Synthetic Pathway
The common synthetic route to aryloxypropanolamine beta-blockers involves a two-step process. First, a substituted phenol is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate. This intermediate is then subjected to nucleophilic attack by an appropriate amine to yield the final beta-blocker.
Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.
Application in Practolol Synthesis
Practolol is a selective β1-adrenergic receptor antagonist that embodies the aryloxypropanolamine structure. Its synthesis serves as a prime example of the application of the aforementioned synthetic strategy.
Experimental Protocol: Synthesis of Practolol
Step 1: Synthesis of 3-(p-acetamidophenoxy)-1,2-epoxypropane
-
To a solution of p-acetamidophenol (1 mole) in a suitable solvent such as aqueous methanol, add a base like sodium hydroxide (1 mole).
-
Stir the mixture at room temperature to form the sodium salt of p-acetamidophenol.
-
Add epichlorohydrin (1.1 moles) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, the precipitated product, 3-(p-acetamidophenoxy)-1,2-epoxypropane, is filtered, washed with water, and dried.
Step 2: Synthesis of Practolol
-
Suspend the 3-(p-acetamidophenoxy)-1,2-epoxypropane (1 mole) in a suitable solvent like methanol.
-
Add isopropylamine (1.2 moles) to the suspension.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude practolol can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
A series of stereoisomeric practolol derivatives have also been synthesized where the N-isopropyl group is replaced by an asymmetric heptanoic acid terminated by a substituted p-toluidide or p-(trifluoromethyl)anilide[1]. The asymmetric epoxide, 3-(p-acetamidophenoxy)-1,2-epoxypropane, is reacted with a preformed enantiomeric 6-aminoheptanoic acid amide to yield these derivatives[1].
Caption: Synthetic workflow for Practolol.
Quantitative Data from Representative Syntheses
The following table summarizes key quantitative data for the synthesis of representative beta-blockers based on the aryloxypropanolamine scaffold.
| Beta-Blocker | Starting Phenol | Amine | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (S)-Atenolol | 2-(4-hydroxyphenyl)acetamide | Isopropylamine | 9.9 | >99 | [2] |
| (S)-Betaxolol | 4-(2-hydroxyethyl)phenol | Isopropylamine | 9 | 99 | [3] |
| (S)-Practolol | p-Acetamidophenol | Isopropylamine | Not Specified | Optically Active | [4] |
Signaling Pathway of Beta-Blockers
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This blockade attenuates the downstream signaling cascade mediated by these receptors, which is particularly relevant in the cardiovascular system.
Caption: Mechanism of action of beta-blockers.
Conclusion
The this compound structure is a fundamental component in the design and synthesis of a multitude of clinically significant beta-blockers. The synthetic strategies outlined in these application notes provide a robust framework for the development of new and existing aryloxypropanolamine-based cardiovascular drugs. The provided protocols offer a starting point for laboratory synthesis, and the quantitative data allows for a comparative assessment of different synthetic routes. Understanding the underlying signaling pathways is crucial for the rational design of next-generation beta-blockers with improved efficacy and safety profiles.
References
Application Notes and Protocols for N-Alkylation of 3-(4-Chlorophenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-(4-chlorophenoxy)propan-1-amine, a key intermediate in the synthesis of various biologically active molecules. The following sections outline common and effective methods for introducing alkyl substituents to the primary amine, including reductive amination and direct alkylation.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, for the generation of diverse compound libraries and the optimization of lead candidates. This compound serves as a valuable building block, and its N-alkylated derivatives are of significant interest for their potential pharmacological activities. This document offers detailed experimental procedures to facilitate the efficient and selective synthesis of N-alkylated products.
General Considerations
The choice of N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired product (mono- vs. di-alkylation), and the functional group tolerance of the starting materials. Reductive amination is often the preferred method for mono-alkylation as it offers high selectivity and avoids the common issue of over-alkylation encountered in direct alkylation with alkyl halides.[1]
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below: Reductive Amination and Direct Alkylation with an Alkyl Halide.
Protocol 1: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a highly versatile and controlled method for the N-alkylation of primary amines.[2] It proceeds via the formation of an imine intermediate, which is subsequently reduced in situ.[1] This one-pot procedure is highly efficient and generally provides good to excellent yields of the desired secondary amine.[3]
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic Acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM), add the aldehyde or ketone (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent (1.2-1.5 eq) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)3 | DCE | 12 | 85-95 |
| 2 | Acetone | NaBH3CN | MeOH | 16 | 80-90 |
| 3 | Cyclohexanone | NaBH(OAc)3 | DCM | 14 | 88-96 |
Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
Direct alkylation with alkyl halides is a classical method for forming C-N bonds. To favor mono-alkylation and minimize the formation of the dialkylated byproduct, it is crucial to control the stoichiometry of the reagents and the reaction conditions.[4][5] The use of a suitable base is essential to neutralize the hydrohalic acid formed during the reaction.[6]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (2.0-3.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K2CO3 | MeCN | 60 | 12 | 70-85 |
| 2 | Methyl Iodide | Et3N | THF | 50 | 16 | 65-80 |
| 3 | Ethyl Bromide | DIPEA | DMF | 80 | 8 | 75-90 |
Note: Yields are estimates based on typical direct alkylation reactions and are highly dependent on the reaction conditions to control the degree of alkylation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Workflow for N-alkylation via Direct Alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)propan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenoxy)propan-1-amine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis, with a focus on byproduct formation.
Troubleshooting Guide: Common Synthesis Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction of starting materials. | - Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent.- Increase reaction time and/or temperature.- Confirm the quality and purity of starting materials and solvents. |
| Formation of C-alkylated byproduct. | - Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[1]- Avoid protic solvents like water or ethanol which can promote C-alkylation.[1] | |
| Formation of elimination byproduct (allylamine derivatives). | - Use a primary alkyl halide as the electrophile, as secondary and tertiary halides are more prone to elimination.[2][3] | |
| Presence of multiple spots on TLC/peaks in GC-MS corresponding to higher molecular weight impurities | Over-alkylation of the amine product. | - Use a large excess of the amine relative to the alkylating agent to minimize the formation of secondary and tertiary amines.[4][5][6]- Alternatively, use a protecting group for the amine which can be removed after the ether synthesis. |
| Difficulty in isolating the pure product | Presence of unreacted 4-chlorophenol. | - Perform an aqueous base wash (e.g., with NaOH solution) during workup to remove the acidic phenol. |
| Contamination with C-alkylated isomer. | - Utilize column chromatography for purification, as the polarity of the C-alkylated and O-alkylated products may differ. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?
A1: The most common byproducts include the C-alkylated isomer, where the propyl-amine chain is attached to the carbon of the aromatic ring instead of the oxygen atom.[1] Other potential byproducts are the result of elimination reactions, leading to the formation of allylamine derivatives, and over-alkylation of the product amine, resulting in secondary and tertiary amines.[3][4][5][6] Unreacted starting materials such as 4-chlorophenol may also be present as impurities.
Q2: How can I minimize the formation of the C-alkylated byproduct?
A2: The formation of the C-alkylated byproduct is highly dependent on the solvent system used. To favor the desired O-alkylation, it is recommended to use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Protic solvents, such as water and alcohols, can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic and thus increasing the likelihood of C-alkylation.[1]
Q3: My reaction is showing multiple products with higher molecular weights. What is happening and how can I prevent it?
A3: The observation of higher molecular weight products is likely due to the over-alkylation of the primary amine product. The newly formed this compound is still nucleophilic and can react with the alkyl halide starting material to form a secondary amine, which can then react again to form a tertiary amine, and potentially a quaternary ammonium salt.[4][5][6] To minimize this, a large excess of the amine reactant can be used. Another effective strategy is to use a starting material where the amine is protected with a suitable protecting group that can be removed in a subsequent step.
Q4: Is there a preferred type of alkyl halide to use in the Williamson ether synthesis to avoid side reactions?
A4: Yes, it is highly recommended to use a primary alkyl halide. The Williamson ether synthesis proceeds via an S\N2 mechanism.[3] Secondary and tertiary alkyl halides are more sterically hindered and are more likely to undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, which would lead to the formation of an alkene byproduct.[2][3]
Quantitative Data on Byproduct Formation
The ratio of O-alkylation to C-alkylation is significantly influenced by the reaction solvent. The following table summarizes the expected trend based on solvent properties.
| Solvent Type | Example Solvents | Predominant Product | Reason |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-alkylation | These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[1] |
| Protic | Water, Ethanol, Methanol | C-alkylation | These solvents form hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the ring carbons more accessible for alkylation.[1] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis via a Williamson ether synthesis.
Materials:
-
4-Chlorophenol
-
3-Bromopropan-1-amine hydrobromide (or a suitable N-protected derivative)
-
Sodium hydroxide (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol in anhydrous DMF.
-
Add sodium hydroxide (typically as pellets or a concentrated solution) portion-wise to the solution at room temperature. Stir the mixture until the 4-chlorophenol is completely deprotonated to form the sodium 4-chlorophenoxide.
-
Alkylation: To the solution of the phenoxide, add 3-bromopropan-1-amine hydrobromide (or the N-protected equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated byproduct and other impurities.
-
(Optional) Salt Formation: If the hydrochloride salt is desired, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent until precipitation is complete. Filter and dry the resulting solid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Phenoxypropanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxypropanamine derivatives. The focus is on addressing common issues that can lead to low yields and impurities during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing phenoxypropanamine precursors?
A key and well-documented method for synthesizing phenoxypropanamine precursors is the reaction of a phenol with epichlorohydrin in the presence of a base.[1] This reaction, a variation of the Williamson ether synthesis, forms an epoxypropane intermediate which can then be further reacted to yield the desired phenoxypropanamine.[2][3] A prominent example is the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane, a crucial intermediate for the anti-anginal drug Ranolazine, from 2-methoxyphenol and epichlorohydrin.[1][4]
Q2: I am getting a low yield in my synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. What are the potential causes?
Low yields in this synthesis can stem from several factors. A primary cause is the formation of side products, particularly dimer impurities.[1] The reaction conditions, such as temperature, solvent, and the method of base addition, can significantly influence the formation of these byproducts.[2][5] Additionally, incomplete reaction or loss of product during the workup and purification stages can contribute to a reduced yield.
Q3: What are the common side reactions I should be aware of?
The synthesis of phenoxypropanamine precursors via the Williamson ether synthesis is susceptible to a few key side reactions:
-
Dimer Formation: A significant impurity is the formation of a hydroxyl dimer, which can substantially lower the yield of the desired epoxide intermediate.[1]
-
Elimination Reaction: The base-catalyzed elimination of the alkylating agent (epichlorohydrin) can compete with the desired substitution reaction.[2]
-
C-Alkylation: Since the phenoxide ion is an ambident nucleophile, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[6]
Q4: How can I minimize the formation of the dimer impurity?
The formation of the dimer impurity can be minimized by carefully controlling the reaction conditions. One effective strategy is the slow, portion-wise addition of the base to the reaction mixture. This approach has been shown to limit the formation of the dimer impurity to less than 0.5% and significantly improve the yield.[5]
Q5: What is the recommended purification method for the epoxypropane intermediate?
High vacuum distillation is a common and effective method for purifying the 1-(2-methoxyphenoxy)-2,3-epoxypropane intermediate.[1] This technique helps to remove unreacted starting materials and lower-boiling impurities. Typically, the pure fraction is collected at a vapor temperature of 120-138 °C at 2-4 mm/Hg.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Product Formation: Predominance of dimer formation or other side reactions. 3. Loss During Workup: Product loss during extraction or washing steps. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Ensure the reaction temperature is maintained at the recommended level (e.g., 25-35 °C).[4] 2. Control Base Addition: Add the base (e.g., sodium hydroxide solution) to the reaction mixture slowly and in portions to minimize dimer formation.[5] Consider using a phase transfer catalyst to improve reaction efficiency.[1] 3. Efficient Extraction: Ensure proper phase separation during the aqueous workup. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Presence of Dimer Impurity in Product | Suboptimal Reaction Conditions: Rapid addition of base, incorrect stoichiometry. | Refine Reaction Protocol: Implement slow, portion-wise addition of the base.[5] Carefully control the stoichiometry of the reactants as per the established protocol. |
| Product is a Dark or Tar-like Substance | Decomposition: Reaction temperature may be too high, or reaction time is excessively long, leading to decomposition of reactants or product. | Temperature and Time Control: Maintain the reaction temperature within the specified range. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating. |
| Difficulty in Purification | Inadequate Separation of Byproducts: Boiling points of impurities may be close to the product. | Optimize Distillation: Use a fractionating column during vacuum distillation for better separation. Ensure the vacuum is stable and the heating is gradual. |
Experimental Protocols
Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane [4]
This protocol describes an efficient synthesis of the key intermediate for Ranolazine.
Materials:
-
2-methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide
-
Water
-
Methylene chloride (for extraction)
Procedure:
-
Prepare a solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L).
-
To this stirring solution at approximately 30 °C, add a solution of sodium hydroxide (1.61 kg, 40.25 mol) in water (10 L).
-
Stir for 30-45 minutes.
-
Add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10-12 hours at 25-35 °C.
-
Separate the layers. To the organic layer, add water (40 L).
-
Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27 °C and stir for 5-6 hours.
-
Separate the product layer and wash it with a sodium hydroxide solution (3.0 kg, 75 mol) in water (30 L).
-
Recover excess epichlorohydrin by distillation at a temperature below 90 °C under vacuum (650-700 mmHg).
-
The resulting crude product is 1-(2-methoxyphenoxy)-2,3-epoxypropane.
-
Further purify by high vacuum distillation.
Visual Guides
Caption: Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Caption: Troubleshooting workflow for low yield.
References
- 1. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 2210-74-4 [smolecule.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
"stability issues and degradation of 3-(4-Chlorophenoxy)propan-1-amine"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 3-(4-Chlorophenoxy)propan-1-amine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its two main functional groups: the primary amine and the chlorophenoxy aryl ether. These groups are susceptible to degradation under certain environmental conditions. Key concerns include:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][2] This can lead to the formation of various degradation products and a potential color change in the material.
-
Thermal Degradation: At elevated temperatures, both the amine and ether functionalities can degrade.[1][3][4] For amines, this can involve complex reaction pathways leading to by-products.[1]
-
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[5][6][7] Exposure to light may initiate degradation pathways.
-
Acid/Base Instability: The ether linkage may be susceptible to cleavage under strong acidic conditions, while the primary amine's basicity will influence its behavior and stability in solutions of varying pH.
Q2: My solution of this compound has developed a yellow or brownish tint. What could be the cause?
A2: A change in color, such as the development of a yellow or brownish tint, is often an indicator of degradation, particularly oxidation of the amine functional group. Aromatic amines, in general, are known to discolor upon exposure to air and light.[7] This can be caused by:
-
Air Oxidation: Prolonged exposure to atmospheric oxygen can lead to the formation of colored oxidation products.
-
Photodegradation: Exposure to ambient or UV light can trigger photochemical reactions leading to colored degradants.[5][6]
-
Presence of Impurities: Trace metal ion impurities can catalyze oxidative degradation reactions.[1]
To minimize discoloration, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended storage temperatures.
Q3: I am observing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. What could these be?
A3: Unexpected peaks in your chromatogram likely represent degradation products. Based on the structure of this compound, potential degradation products could include:
-
4-Chlorophenol: Formed from the cleavage of the ether linkage.
-
Propan-1-amine derivatives: Resulting from modifications to the side chain.
-
Oxidation Products: Such as the corresponding imine, aldehyde, or carboxylic acid formed from the primary amine.
-
Products of Dehalogenation: Under certain reductive conditions, the chlorine atom could be removed from the aromatic ring.
To identify these peaks, techniques such as HPLC-MS or GC-MS are highly recommended as they can provide molecular weight and fragmentation data to help elucidate the structures of the unknown compounds.[8][9][10][11]
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.
-
Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen to minimize oxidation.
-
Light Protection: Keep the container tightly sealed and protected from light, for instance, by using an amber vial or storing it in a dark location.[7]
-
Handling: When handling, avoid prolonged exposure to air. Use in a well-ventilated area and minimize contact with reactive substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, atmosphere, light protection). 2. Perform a purity check of your stock material using a suitable analytical method (e.g., HPLC, GC, or NMR). 3. Prepare fresh solutions for your experiments from a new or properly stored batch of the compound. |
| Precipitate formation in a buffered solution. | The pH of the buffer may be causing the free base or a salt form of the amine to precipitate out of solution. | 1. Check the pKa of this compound and ensure the pH of your buffer is appropriate to maintain solubility. 2. Consider using a different buffer system or adjusting the pH. 3. A co-solvent may be necessary to improve solubility. |
| Baseline noise or ghost peaks in analytical chromatograms. | Contamination from degraded material in the analytical system or sample degradation during analysis. | 1. Clean the injection port and column of your HPLC or GC system. 2. Ensure the sample solvent is non-reactive with the compound. 3. For GC analysis, consider derivatization of the amine to improve thermal stability and peak shape.[9] |
| Difficulty in achieving a stable baseline during analysis. | The compound may be degrading on the analytical column. | 1. Evaluate the stability of the compound under the analytical conditions (e.g., temperature, mobile phase pH). 2. Use a column with a different stationary phase that is more suitable for amines. 3. Lower the temperature of the analysis if thermal degradation is suspected. |
Hypothetical Stability Data
The following tables present illustrative quantitative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide researchers in designing their experiments.
Table 1: Thermal and Photolytic Degradation
| Condition | Duration | % Purity Remaining | Major Degradation Products (Hypothetical) |
| 40°C (Solid) | 4 weeks | >99% | Not Detected |
| 80°C (Solid) | 4 weeks | 95% | 4-Chlorophenol |
| UV Light (in Methanol) | 24 hours | 88% | Oxidized amine derivatives, 4-Chlorophenol |
| Ambient Light (in Methanol) | 4 weeks | 97% | Trace oxidation products |
Table 2: Degradation in Solution Under Acidic, Basic, and Oxidative Stress
| Condition | Duration | % Purity Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 92% | 4-Chlorophenol |
| 0.1 M NaOH | 24 hours | >99% | Not Detected |
| 3% H₂O₂ | 24 hours | 85% | Amine oxidation products (e.g., N-oxide) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[12][13][14][15]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated UV light source.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, utilize HPLC-MS/MS or GC-MS.
Protocol 2: HPLC-MS Method for Analysis of Degradation Products
This protocol provides a general HPLC-MS method suitable for separating and identifying potential degradation products.
-
Instrumentation: HPLC with a UV detector coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for a mass range that includes the parent compound and expected degradation products.
Visualizations
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A logical workflow for developing a stability-indicating analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 12. ijrpp.com [ijrpp.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
"optimizing reaction conditions for 3-(4-Chlorophenoxy)propan-1-amine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Chlorophenoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Williamson ether synthesis. This typically involves the reaction of 4-chlorophenol with a 3-carbon aminohalide synthon, such as 3-chloropropan-1-amine or 3-bromopropan-1-amine, in the presence of a base. An alternative two-step approach involves first reacting 4-chlorophenol with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form a haloether intermediate, followed by amination.
Q2: What are the critical parameters to control in this synthesis?
A2: Key parameters for successful synthesis include the choice of base, solvent, reaction temperature, and the quality of reagents. Anhydrous conditions are often crucial to prevent side reactions.[1] The selection of the alkylating agent is also important, with primary halides being preferred to minimize elimination side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques will help visualize the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I am primarily recovering my starting materials. What are the potential causes?
A: Low or no yield in the synthesis of this compound via Williamson ether synthesis can arise from several factors:
-
Insufficient Deprotonation of 4-chlorophenol: The phenolic hydroxyl group needs to be deprotonated by a base to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.[1]
-
Poor Quality of Reagents: The purity of 4-chlorophenol, the alkylating agent, and the base is critical. The solvent should be anhydrous, as moisture can neutralize the phenoxide and lead to hydrolysis of the alkylating agent.[1]
-
Inappropriate Reaction Temperature: The reaction may require heating to achieve a reasonable rate. However, excessively high temperatures can encourage the formation of side products.[1] The optimal temperature will depend on the specific reagents and solvent used.
-
Choice of Alkylating Agent: The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[1][2] Secondary alkyl halides are less reactive and can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly result in elimination.[1][2]
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My analytical data (TLC, GC-MS) shows the presence of multiple byproducts in addition to the desired product. What are these and how can I minimize them?
A: The presence of multiple products is a common issue, often stemming from the various reactive sites in the starting materials.
-
N-Alkylation: If using a starting material that already contains an amine group (like 3-halopropan-1-amine), the amino group can compete with the phenoxide as a nucleophile. This leads to the formation of N-alkylated or N,O-dialkylated byproducts.[1] To circumvent this, a protecting group strategy for the amine may be necessary.
-
Dialkylation: The newly formed secondary amine in an N-alkylation side reaction can be further alkylated to form a tertiary amine.
-
Elimination (E2 Reaction): The phenoxide can act as a base, particularly with secondary or sterically hindered primary alkyl halides, leading to an E2 elimination reaction that produces an alkene instead of the desired ether.[1] Using a primary alkyl halide is the best way to avoid this.
-
C-Alkylation: Although less common for phenoxides, there is a possibility of alkylation at the aromatic ring (C-alkylation), especially under certain reaction conditions.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification strategies?
A: Purifying amines can be challenging due to their basic nature. Here are some common strategies:
-
Acid-Base Extraction: The basicity of the amine product allows for its separation from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, can be used. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent the amine from tailing on the acidic silica gel.
-
Crystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent. The hydrochloride salt of the amine is often a crystalline solid and can be easier to purify by recrystallization than the free base.
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis
This is a general protocol and may require optimization for specific laboratory conditions.
Step 1: Formation of the Phenoxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or acetone).
-
Add a base (e.g., anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) portion-wise with stirring. If using sodium hydride, be cautious of hydrogen gas evolution.
-
Stir the mixture at room temperature or with gentle heating until the deprotonation is complete (typically 30-60 minutes).
Step 2: Etherification
-
To the solution of the phenoxide, add the alkylating agent (e.g., 3-chloro-1-propanamine or a protected version, 1.1 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as described in the purification section.
Data Presentation
Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaOH |
| Solvent | Acetone | DMF | Acetonitrile | DMSO |
| Temperature | Reflux | 60 °C | 80 °C | 70 °C |
| Reaction Time | 12 h | 6 h | 8 h | 10 h |
| Typical Yield | Moderate | High | High | Moderate-High |
| Key Consideration | Slower reaction | Requires anhydrous conditions | Good overall choice | Can be difficult to remove |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient deprotonation | Use a stronger base or increase stoichiometry. |
| Wet reagents/solvents | Use anhydrous reagents and solvents. | |
| Low temperature | Increase reaction temperature cautiously. | |
| Byproduct Formation | N-alkylation | Protect the amine group before reaction. |
| Elimination (E2) | Use a primary alkyl halide. | |
| Purification Difficulty | Amine tailing on silica | Add triethylamine to the eluent. |
| Emulsion during extraction | Add brine to break the emulsion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of Primary Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of primary amines. The information is tailored for researchers, scientists, and drug development professionals to help resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a primary amine synthesis?
A1: The most common impurities are unreacted starting materials, byproducts, and over-alkylated products such as secondary and tertiary amines.[1][2][3] Reactions like N-alkylation and reductive amination often yield mixtures of primary, secondary, and tertiary amines.[1][2][3] Additionally, degradation products can form, especially if the amines are subjected to high temperatures or prolonged storage.[4][5]
Q2: My primary amine is streaking on the silica gel column. How can I fix this?
A2: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[6][7] To mitigate this, you can:
-
Add a competing amine to the mobile phase, such as triethylamine (typically 0.1-1%).[6][7][8]
-
Use an amine-functionalized silica column , which has a more alkaline surface and minimizes the strong acid-base interactions.[6][9]
-
Consider using basic alumina as the stationary phase instead of silica gel.[8]
Q3: How can I separate my primary amine from secondary and tertiary amine byproducts?
A3: Several methods can be employed to separate primary amines from their secondary and tertiary counterparts:
-
Buffer-Assisted Extraction: This method leverages the differences in pKa values and differential solubility of the amines in organic solvents at varying pH.[1][2]
-
Selective Ammonium Carbamate Crystallization (SACC): This technique involves the reversible reaction of primary amines with CO2 to form ammonium carbamate salts, which can be selectively crystallized.[3][10]
-
Chromatography: While challenging, chromatographic separation is possible. Method development is key, and techniques like reversed-phase chromatography can be effective.[8][11]
-
Protection-Deprotection Strategy: The primary amine can be selectively protected, allowing for the purification of the protected amine from the unprotected secondary and tertiary amines. The protecting group is then removed to yield the pure primary amine.[12][13][14]
Q4: My primary amine is temperature-sensitive. What purification methods should I avoid?
A4: For temperature-sensitive primary amines, it is advisable to avoid high-temperature methods such as distillation under atmospheric pressure.[1][3] Even under vacuum, thermal degradation can occur.[4] Alternative methods like buffer-assisted extraction, selective crystallization, and chromatography are more suitable.
Q5: What are some effective protecting groups for primary amines to aid in purification?
A5: Carbamates are the most popular choice for protecting amines due to their ease of installation and removal under specific conditions.[12][15] Common examples include:
-
Boc (tert-butyloxycarbonyl): Installed using Boc anhydride (Boc₂O) and removed with acid (e.g., TFA).[16]
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate and removed by catalytic hydrogenation.[15]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, it is base-labile.[12][13]
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
Symptoms:
-
The yield of the purified primary amine is significantly lower than expected after performing an acid-base extraction.
-
The desired product is detected in the organic washes or remains in the aqueous layer after basification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Protonation | Ensure the pH of the aqueous layer is sufficiently acidic (typically pH < 2) to fully protonate the primary amine. Use a pH meter or pH paper to verify. |
| Emulsion Formation | Emulsions can trap the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through Celite. |
| Incomplete Deprotonation | After protonation and washing, ensure the aqueous layer is made sufficiently basic (typically pH > 10) to deprotonate the ammonium salt back to the free amine. |
| Product Solubility | The free amine may have some water solubility. Perform multiple extractions with the organic solvent to maximize recovery. |
| Salt Formation | If using a strong base like NaOH, excess can lead to salt formation that may affect extraction. Consider using a milder base like NaHCO₃ or K₂CO₃.[14] |
Issue 2: Co-elution of Primary Amine with Impurities During Column Chromatography
Symptoms:
-
Fractions from column chromatography contain both the desired primary amine and impurities.
-
TLC analysis shows overlapping spots for the product and impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel's acidity can cause issues.[6] Try an amine-functionalized silica column or basic alumina.[6][8] Reversed-phase (C18) chromatography can also be effective.[11] |
| Poor Solvent System Selection | The mobile phase does not provide adequate separation. Perform a thorough solvent screen using TLC to find a system that maximizes the difference in Rf values. |
| Streaking/Tailing | The amine is interacting too strongly with the stationary phase. Add triethylamine (0.1-1%) to the mobile phase to reduce tailing.[6][8] |
| Overloading the Column | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Buffer-Assisted Extraction for Separation of Primary, Secondary, and Tertiary Amines
This protocol is adapted from a method that utilizes pH differences to selectively extract different classes of amines.[1][2]
Objective: To separate a primary amine from secondary and tertiary amine impurities.
Materials:
-
Crude amine mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1.0 N NaH₂PO₄ buffer (pH ≈ 3.0)
-
1.0 M NaHCO₃ buffer (pH ≈ 8.0)
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the crude amine mixture in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Removal of Tertiary Amine:
-
Add the NaH₂PO₄ buffer (pH 3.0) to the separatory funnel.
-
Shake vigorously and allow the layers to separate. The tertiary amine will be protonated and move to the aqueous layer.
-
Drain the aqueous layer. Repeat the extraction with fresh buffer if necessary.
-
-
Removal of Primary Amine:
-
To the remaining organic layer, add the NaHCO₃ buffer (pH 8.0).
-
Shake vigorously. The primary amine will be partially protonated and partition into the aqueous layer, while the secondary amine remains predominantly in the organic layer.
-
Drain the aqueous layer containing the primary amine.
-
-
Isolation of Primary Amine:
-
Take the aqueous layer from step 4 and acidify to pH ~1 with concentrated HCl.
-
Wash the acidic aqueous layer with an organic solvent to remove any residual secondary amine.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the free primary amine with several portions of an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified primary amine.
-
Protocol 2: Boc Protection of a Primary Amine
Objective: To protect a primary amine as a Boc-carbamate to facilitate purification.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Triethylamine, DMAP (catalytic))
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., 1.1 equivalents of triethylamine).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the solution at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.[16] Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water or saturated NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting Boc-protected amine can now be purified by standard methods like silica gel chromatography, as its polarity will be significantly different from the unprotected amine impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. teledyneisco.com [teledyneisco.com]
- 12. fiveable.me [fiveable.me]
- 13. Protection for the AMINE.pptx [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
"preventing side reactions in the synthesis of 3-(4-Chlorophenoxy)propan-1-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 3-(4-Chlorophenoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies involve a two-step process:
-
Williamson Ether Synthesis: This involves the reaction of 4-chlorophenol with a 3-carbon electrophile containing a leaving group and a precursor to the amine functionality. A common reagent for this is 1-bromo-3-chloropropane.
-
Amination of the Ether Intermediate: The resulting 1-chloro-3-(4-chlorophenoxy)propane is then converted to the desired primary amine. This can be achieved through several methods, including:
-
Gabriel Synthesis: This method uses potassium phthalimide to introduce the nitrogen atom, which helps to prevent over-alkylation.
-
Reductive Amination: The chloro-intermediate can be converted to an aldehyde, which is then reacted with an ammonia source in the presence of a reducing agent.
-
Q2: What are the primary side reactions to be aware of during the Williamson Ether Synthesis step?
A2: The main side reactions in the Williamson ether synthesis for this particular molecule include:
-
Elimination Reaction: The alkylating agent, such as 1-bromo-3-chloropropane, can undergo elimination in the presence of a strong base, leading to the formation of allyl chloride or other unsaturated byproducts.
-
Disproportionation of the Alkylating Agent: 1-bromo-3-chloropropane can undergo disproportionation to form 1,3-dibromopropane and 1,3-dichloropropane, especially at elevated temperatures or in the presence of certain catalysts.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur.
Q3: How can I avoid the formation of secondary and tertiary amines during the amination step?
A3: The formation of over-alkylated products is a common issue when reacting an alkyl halide with ammonia. To selectively obtain the primary amine, the Gabriel synthesis is a highly effective method.[2] By using the bulky phthalimide nucleophile, only a single alkylation occurs on the nitrogen atom. Subsequent cleavage of the phthalimide group yields the desired primary amine.
Q4: I am observing a significant amount of 3-(4-chlorophenoxy)propan-1-ol in my final product after reductive amination. What is the cause and how can it be minimized?
A4: The formation of the corresponding alcohol is a result of the reduction of the intermediate aldehyde, 3-(4-chlorophenoxy)propanal, by the hydride reducing agent. This side reaction is more likely with strong reducing agents like sodium borohydride. To minimize this, consider the following:
-
Ensure the complete formation of the imine intermediate before adding the reducing agent.
-
Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of 4-chlorophenol. | Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure anhydrous conditions. |
| Competing elimination reaction of the alkyl halide. | Maintain a moderate reaction temperature. Use a less sterically hindered base if possible. |
| Disproportionation of 1-bromo-3-chloropropane. | Avoid prolonged heating at high temperatures. Consider using a different dihaloalkane if this is a persistent issue.[1] |
| Loss of product during workup. | Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes. |
Issue 2: Impurities Detected After Gabriel Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction of the phthalimide with the alkyl halide. | Ensure adequate reaction time and temperature. The use of a polar aprotic solvent like DMF can accelerate the SN2 reaction.[2] |
| Difficulty in removing the phthalhydrazide byproduct after hydrazinolysis. | Phthalhydrazide can sometimes be challenging to filter. Ensure complete precipitation by cooling the reaction mixture. Wash the precipitate thoroughly with a suitable solvent. |
| Hydrolysis of the phthalimide group under acidic or basic conditions leading to side products. | The Ing-Manske procedure using hydrazine hydrate is a milder method for cleaving the N-alkylphthalimide and often gives cleaner products. |
Issue 3: Formation of Byproducts in Reductive Amination
| Potential Cause | Recommended Solution |
| Formation of a tertiary amine due to over-alkylation. | Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This minimizes the concentration of the aldehyde available to react with the newly formed primary amine. |
| Reduction of the starting aldehyde to the corresponding alcohol. | Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Ensure the pH is optimized for imine formation and selective reduction. |
| Dimerization or polymerization of the starting aldehyde. | Add the aldehyde slowly to the reaction mixture and maintain a controlled, lower temperature. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Representative Data)
| Parameter | Route A: Williamson Ether + Gabriel Synthesis | Route B: Williamson Ether + Reductive Amination |
| Overall Yield | 65-75% | 60-70% |
| Purity of Crude Product | 85-90% | 80-88% |
| Major Impurities | Phthalhydrazide, Unreacted 1-chloro-3-(4-chlorophenoxy)propane | 3-(4-chlorophenoxy)propan-1-ol, N,N-bis(3-(4-chlorophenoxy)propyl)amine |
| Reaction Steps | 3 | 3 |
| Key Advantages | High selectivity for primary amine | Avoids the use of phthalimide and hydrazine |
| Key Disadvantages | Removal of phthalhydrazide byproduct | Potential for over-alkylation and alcohol formation |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-chloro-3-(4-chlorophenoxy)propane (Williamson Ether Synthesis)
-
Reagents and Equipment:
-
4-chlorophenol
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-chloro-3-(4-chlorophenoxy)propane.
-
Protocol 2: Synthesis of this compound (Gabriel Synthesis)
-
Reagents and Equipment:
-
1-chloro-3-(4-chlorophenoxy)propane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 1-chloro-3-(4-chlorophenoxy)propane (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture and pour it into water. Filter the precipitate, wash with water, and dry to obtain N-(3-(4-chlorophenoxy)propyl)phthalimide.
-
Suspend the N-alkylphthalimide intermediate in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated HCl. Filter off the phthalhydrazide.
-
Concentrate the filtrate, and make the residue basic with a NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
"improving the solubility of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound hydrochloride?
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: The solubility of amine hydrochloride salts like this compound hydrochloride is highly pH-dependent. In acidic conditions, the amine group is protonated, leading to higher solubility in aqueous solutions.[4][5] As the pH increases towards neutral and alkaline conditions, the compound may convert to its less soluble free base form, potentially leading to precipitation.[4] Therefore, maintaining an acidic pH is crucial for achieving and maintaining a clear solution.
Q3: What is the recommended procedure for preparing an aqueous solution of this compound?
A3: To prepare an aqueous solution, it is recommended to start with a slightly acidic solvent. Deionized water adjusted to a pH below 7 is a good starting point. The "shake flask" method is a standard technique for determining equilibrium solubility.[6] This involves adding an excess of the compound to the solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant.[6]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dissolution
Problem: The compound precipitates out of solution shortly after initial dissolution in an aqueous buffer.
Possible Causes & Solutions:
-
pH Shift: The initial pH of your solvent may be too high, or the buffering capacity may be insufficient to maintain an acidic environment as the compound dissolves.
-
Troubleshooting Step: Measure the pH of the solution after the compound has been added. If the pH is neutral or alkaline, lower it by adding a small amount of a suitable acid (e.g., dilute HCl).[4] It is advisable to use a buffered solution to maintain a stable pH.
-
-
Concentration Exceeds Solubility Limit: The intended concentration of your solution may be higher than the compound's solubility under the current experimental conditions.
-
Troubleshooting Step: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to explore the use of co-solvents.
-
-
Common Ion Effect: The presence of a high concentration of chloride ions from other sources in your buffer (e.g., high molarity NaCl) can decrease the solubility of the hydrochloride salt.[5]
-
Troubleshooting Step: If possible, reduce the concentration of other chloride salts in your formulation or select an alternative buffer system.[4]
-
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Solubility Results
Problem: Experiencing variability in the amount of compound that dissolves between experiments.
Possible Causes & Solutions:
-
Temperature Fluctuations: The solubility of many compounds is sensitive to temperature.[7]
-
Troubleshooting Step: Ensure that all solubility experiments are conducted at a consistent and controlled temperature. Use a temperature-controlled shaker or water bath.[6]
-
-
Equilibrium Not Reached: The dissolution process may not have reached equilibrium, leading to an underestimation of the true solubility.
-
Troubleshooting Step: Increase the agitation time to ensure the solution is fully saturated. It is recommended to measure the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]
-
-
Inaccurate pH Measurement: Small variations in pH can significantly impact solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Selected aqueous buffer (e.g., pH 4.5 acetate buffer)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Calibrated analytical balance
-
Calibrated pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the selected aqueous buffer and adjust the pH to the desired value.
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation or filtration.
-
Dilute the clear supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate to ensure reproducibility.[6]
Protocol 2: pH-Solubility Profiling
Objective: To determine the solubility of this compound hydrochloride across a range of pH values.
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[6][10]
-
Follow the shake-flask method described in Protocol 1 for each pH buffer.
-
Ensure the pH of each solution is measured both at the beginning and end of the experiment to check for any significant shifts.
-
Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Caption: Experimental workflow for pH-solubility profiling.
Data Presentation
While specific experimental data for this compound hydrochloride is not publicly available, the following tables illustrate how to structure solubility data once obtained.
Table 1: Solubility in Various Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Water | 80.1 | Data to be determined |
| Ethanol | 24.6 | Data to be determined |
| Methanol | 32.7 | Data to be determined |
| DMSO | 46.7 | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | HCl | Data to be determined |
| 4.5 | Acetate | Data to be determined |
| 6.8 | Phosphate | Data to be determined |
| 7.4 | Phosphate | Data to be determined |
Table 3: Temperature Effect on Aqueous Solubility (pH 4.5)
| Temperature (°C) | Solubility (mg/mL) |
| 4 | Data to be determined |
| 25 | Data to be determined |
| 37 | Data to be determined |
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Standard Operating Procedure pH Calibration | OHAUS [oceania.ohaus.com]
- 10. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Scale-up Synthesis of 3-(4-Chlorophenoxy)propan-1-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the scale-up synthesis of 3-(4-Chlorophenoxy)propan-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your process development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Issue 1: Low Yield of this compound
Question: My reaction yield is consistently low when scaling up the synthesis. What are the potential causes and how can I improve the conversion?
Answer: Low yields in the Williamson ether synthesis of this compound on a larger scale can often be attributed to several factors. Here is a breakdown of potential issues and corresponding troubleshooting steps:
-
Incomplete Deprotonation of 4-Chlorophenol: The reaction requires the formation of the 4-chlorophenoxide anion to act as a nucleophile.[1][2] Incomplete deprotonation will result in unreacted starting material.
-
Troubleshooting:
-
Base Selection: Ensure a sufficiently strong base is used to completely deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be more effective, particularly if trace amounts of water are present.[2]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.
-
Reaction Time: Allow sufficient time for the deprotonation to occur before adding the electrophile.
-
-
-
Side Reactions: The primary competing side reaction is the E2 elimination of the alkyl halide, which is promoted by the basic conditions.[1][3]
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate to favor the SN2 reaction over E2 elimination.
-
Choice of Alkyl Halide: While 3-chloropropan-1-amine is a primary amine, the halide is on a primary carbon, which is ideal for SN2 reactions.[1] However, ensuring the quality of this reagent is crucial.
-
-
Issue 2: Formation of Significant Impurities
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in scaling up this synthesis, often leading to purification difficulties.
-
Common Impurities:
-
Unreacted 4-Chlorophenol: Due to incomplete reaction.
-
N,N-bis(3-(4-chlorophenoxy)propyl)amine: Formed by the dialkylation of the amine.
-
Elimination Product (Allylamine derivatives): Though less likely with a primary halide, it can occur at elevated temperatures.[2]
-
-
Troubleshooting and Minimization:
-
Control Stoichiometry: Use a carefully controlled ratio of reactants. A slight excess of the 3-chloro-propan-1-amine can help to consume all the 4-chlorophenoxide and minimize unreacted phenol. However, a large excess can lead to purification challenges.
-
Reaction Temperature: As mentioned, lower temperatures will disfavor the elimination side reaction.
-
Order of Addition: Adding the 4-chlorophenoxide solution to the 3-chloropropan-1-amine solution might help to maintain a low concentration of the phenoxide and reduce the chance of side reactions.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product to the desired specification. What are some effective purification strategies for this amine?
Answer: The basic nature of the amine product can present purification challenges.
-
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for purifying amines.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Crystallization as a Salt: Amines often form crystalline salts, which are easier to purify by recrystallization than the free base, especially if the free base is an oil.[4]
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add an acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The salt can then be recrystallized.
-
-
Column Chromatography: While effective at the lab scale, it can be less practical for large-scale production. If necessary, use a silica gel column, but be aware that the basic amine can interact strongly with the acidic silica. Pre-treating the silica with a base like triethylamine can help to improve the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the scale-up synthesis of this compound?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic, and they do not participate in the reaction.[2] Suitable solvents for scale-up include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The choice will depend on factors such as cost, boiling point (for reaction temperature control and removal), and safety considerations.
Q2: Can I use a phase-transfer catalyst for this reaction?
A2: Yes, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially when using an inorganic base like NaOH or KOH with a less polar solvent. The PTC helps to transport the hydroxide or phenoxide ion from the solid or aqueous phase into the organic phase where the reaction occurs, potentially allowing for milder reaction conditions and avoiding the need for strong, hazardous bases like NaH.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple TLC analysis can show the disappearance of the 4-chlorophenol starting material. HPLC will provide a more quantitative assessment of the conversion of starting materials to the product and the formation of any impurities.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes a general method for the synthesis of this compound on a larger scale.
Reagents:
-
4-Chlorophenol
-
Sodium Hydroxide (or another suitable base)
-
3-Chloropropan-1-amine hydrochloride
-
Dimethylformamide (DMF) (or another suitable solvent)
-
Toluene (for work-up)
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
Procedure:
-
Preparation of 3-Chloropropan-1-amine free base: In a separate vessel, dissolve 3-chloropropan-1-amine hydrochloride in water and basify with a concentrated solution of sodium hydroxide until the pH is >12. Extract the free amine into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine. Caution: This free amine can be volatile and should be handled in a well-ventilated fume hood.
-
Formation of the Phenoxide: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the 4-chlorophenol and DMF.
-
Slowly add the sodium hydroxide pellets or a concentrated aqueous solution while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the sodium 4-chlorophenoxide.
-
Williamson Ether Synthesis: Slowly add the prepared 3-chloropropan-1-amine to the reactor containing the phenoxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Work-up:
-
Add toluene and water to the reaction mixture and stir.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Acid-Base Extraction and Salt Formation
-
Acid Extraction: Dissolve the crude product from Protocol 1 in toluene.
-
Transfer the solution to a separatory funnel and add 1M hydrochloric acid. Shake vigorously and allow the layers to separate.
-
Collect the lower aqueous layer. The product is now in the aqueous layer as the hydrochloride salt.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Combine the aqueous extracts and wash with a fresh portion of toluene to remove any remaining non-basic impurities.
-
Liberation of the Free Amine: In a clean reactor, cool the acidic aqueous solution in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is >12. The free amine will separate as an oil or precipitate.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Option 1 | Option 2 | Expected Outcome | Rationale |
| Base | NaOH / KOH | NaH / KH | Higher yield with NaH/KH, especially if anhydrous conditions are not perfect. | Stronger bases ensure complete deprotonation of the phenol.[2] |
| Solvent | Toluene | DMF / DMSO | Faster reaction rates in DMF/DMSO. | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[2] |
| Temperature | 60°C | 100°C | Higher purity at 60°C, but slower reaction. | Lower temperatures minimize the E2 elimination side reaction.[3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Managing Hygroscopicity of Amine Hydrochloride Salts
Welcome to the technical support center for managing hygroscopic amine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments and formulation.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an amine hydrochloride salt is hygroscopic?
A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] Amine hydrochloride salts, due to their ionic nature and potential for hydrogen bonding, often attract water molecules from the air.[3][4] This moisture uptake can lead to various physical and chemical changes in the material.[2][5]
Q2: Why is managing hygroscopicity important for amine hydrochloride salts as APIs?
A: Uncontrolled moisture absorption in an Active Pharmaceutical Ingredient (API) like an amine hydrochloride salt can lead to several detrimental effects:
-
Physical Instability: Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which negatively impacts powder flow, handling, and processing steps like milling and tablet compression.[2][5]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[5][6]
-
Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the salt, potentially leading to the formation of hydrates.[6][7] This can alter critical properties like solubility, dissolution rate, and bioavailability.[5]
-
Inaccurate Weighing: Absorption of moisture during weighing leads to inaccurate measurements and errors in solution concentration.[8]
Q3: How is the degree of hygroscopicity classified?
A: A common classification system is provided by the European Pharmacopoeia (Ph. Eur.). It categorizes materials based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[9][10]
Data Presentation: Hygroscopicity Classification (Ph. Eur.)
| Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | ≤ 0.12% | Essentially no moisture uptake. |
| Slightly hygroscopic | > 0.2% and < 2% | Minor moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake, may lead to deliquescence. |
| (Data sourced from the European Pharmacopoeia classification method)[1][9][10] |
Q4: What is Critical Relative Humidity (CRH)?
A: The Critical Relative Humidity (CRH) is the specific relative humidity level, at a given temperature, above which a substance will start to absorb a significant amount of moisture from the atmosphere.[11][12] Below the CRH, the material remains stable. When the ambient humidity exceeds the CRH, the salt will continue to take up water, potentially until it dissolves completely into a saturated solution.[11] For example, ammonium chloride has a CRH of 77.2% at 30°C.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My amine hydrochloride salt powder has formed clumps or "caked" upon storage.
Q: What causes caking and how can I fix and prevent it?
A: Caking is a direct result of moisture absorption. The absorbed water forms liquid bridges between particles, which then solidify upon slight drying, creating agglomerates.
-
Immediate Action: If the caking is minor, you may be able to gently break up the clumps with a spatula inside a low-humidity environment (like a glove box) immediately before use.[8] However, be aware that the material's properties may have already been altered. A moisture content analysis (e.g., Karl Fischer titration) is recommended for every weighing if the material has been compromised.[8]
-
Prevention - Storage: Store the salt in a tightly sealed, airtight container.[3] For highly hygroscopic materials, use a desiccator containing an active desiccant like silica gel or molecular sieves.[8] Consider storing smaller, single-use aliquots to avoid repeatedly exposing the bulk material to the atmosphere.
-
Prevention - Handling: Minimize the time the container is open to the atmosphere.[3] Weigh the material quickly. For very sensitive salts, all manipulations should be performed in a controlled environment, such as a glove box with a dry nitrogen or argon atmosphere.[2][13]
Issue 2: I am observing inconsistent results or degradation in my formulation containing an amine HCl salt.
Q: Could moisture be the cause, and how do I investigate it?
A: Yes, moisture is a likely culprit. It can cause both physical and chemical instability.
Troubleshooting Workflow
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 12. Critical Relative Humidity [fitosoil.com]
- 13. upperton.com [upperton.com]
Technical Support Center: Amine Synthesis Workup & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedures for amine synthesis.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Extraction
Q1: I am observing a stable emulsion between the aqueous and organic layers during the workup of my amine synthesis. How can I break it?
A1: Emulsion formation is a common issue, particularly with basic amines that can act as surfactants. Here are several techniques to break emulsions, ranging from simple physical methods to chemical treatments.
Troubleshooting Workflow for Emulsion Breaking:
Caption: Decision tree for breaking emulsions.
Quantitative Comparison of Demulsification Techniques (Illustrative)
| Method | Typical Time | % Recovery (Illustrative) | Notes |
| Standing | 15-30 min | >95% | Effective for weakly emulsified mixtures. |
| Addition of Brine | 5-15 min | >98% | Increases the ionic strength of the aqueous phase. |
| Centrifugation | 5-10 min | >99% | Very effective for small to medium scale. |
| Filtration | 10-20 min | 90-95% | Can lead to some loss of product on the filter aid. |
Issue 2: Removing Excess Amine Reagents
Q2: How can I effectively remove unreacted starting amine or amine-based reagents (e.g., triethylamine, DMAP) from my reaction mixture?
A2: The basic nature of amines allows for their removal by converting them into water-soluble salts through treatment with an acidic solution. For primary and some secondary amines, complexation with copper sulfate is also a highly effective method.
Workflow for Excess Amine Removal:
Caption: Selecting a method for excess amine removal.
Comparison of Amine Removal Methods
| Method | Amine Type | Advantages | Disadvantages |
| Dilute Acid Wash (e.g., 1M HCl) | Primary, Secondary, Tertiary | Highly effective, inexpensive. | Not suitable for acid-sensitive products.[1][2] |
| Aqueous Copper (II) Sulfate Wash | Primary, some Secondary | Effective for acid-sensitive products, visual indicator (blue to purple).[1][2] | Less effective for sterically hindered or tertiary amines. |
| Silica Gel Chromatography | All types | Can separate multiple components simultaneously. | Can be time-consuming and may require solvent system optimization. |
Issue 3: Purification of Polar Amines
Q3: My synthesized amine is highly polar and shows some water solubility, making extraction difficult. What purification strategies can I use?
A3: Purifying polar amines requires techniques that can handle their hydrophilicity. Options include specialized liquid-liquid extraction techniques or chromatographic methods.
Strategies for Polar Amine Purification:
-
Salting-Out Effect: During extraction, saturate the aqueous phase with a salt like NaCl or K₂CO₃. This decreases the solubility of the polar amine in the aqueous layer, driving it into the organic phase.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble amines, a continuous extraction apparatus can be used to achieve efficient separation over time.
-
Reversed-Phase Flash Chromatography: This technique uses a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds are less retained and elute earlier.
-
Ion-Exchange Chromatography: Cation-exchange resins can be used to bind the protonated amine, which can then be eluted by changing the pH or increasing the ionic strength of the eluent.
Illustrative Comparison of Purification Methods for Polar Amines
| Method | Principle | Typical Mobile Phase/Eluent | Best Suited For |
| Salting-Out Extraction | Decreased aqueous solubility | N/A | Amines with moderate water solubility. |
| Reversed-Phase Chromatography | Partitioning based on polarity | Water/Acetonitrile or Water/Methanol gradients | A wide range of polar amines. |
| Ion-Exchange Chromatography | Electrostatic interaction | pH or salt gradients | Amines that are readily protonated. |
Frequently Asked Questions (FAQs)
Q4: What is the best organic solvent for extracting my amine product?
A4: The choice of solvent depends on the polarity of your amine and the nature of the impurities. A good starting point is a solvent that is immiscible with water and in which your amine product is highly soluble.
Solvent Selection Guide (Illustrative)
| Solvent | Polarity | Notes |
| Diethyl Ether | Low | Good for less polar amines, but highly volatile and flammable. |
| Ethyl Acetate (EtOAc) | Medium | A versatile solvent, suitable for a wide range of amines. |
| Dichloromethane (DCM) | Medium | Good solvating power, but is denser than water and has environmental concerns. |
| Toluene | Low | Effective for less polar amines and can sometimes help break emulsions. |
Q5: My amine streaks on the TLC plate during analysis. What can I do?
A5: Streaking of amines on silica gel TLC plates is common due to the acidic nature of silica, which strongly interacts with basic amines. To mitigate this, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the developing solvent system (typically 0.5-2%). This will neutralize the acidic sites on the silica and lead to sharper spots.
Q6: Can I use an acid wash to remove excess DMAP (4-Dimethylaminopyridine)?
A6: Yes, a dilute acid wash (e.g., 1M HCl or even 5% citric acid for more sensitive substrates) is a very effective method for removing the basic DMAP from your organic layer by converting it into its water-soluble hydrochloride salt.[1][2][3][4]
Q7: How do I choose between normal-phase and reversed-phase chromatography for my amine?
A7: The choice depends on the polarity of your amine.
-
Normal-Phase Chromatography (Polar stationary phase, e.g., silica gel): Best for non-polar to moderately polar amines. As mentioned for TLC, adding a small amount of a basic modifier like triethylamine to the eluent is often necessary to prevent streaking.
-
Reversed-Phase Chromatography (Non-polar stationary phase, e.g., C18-functionalized silica): Ideal for highly polar and water-soluble amines.
Experimental Protocols
Protocol 1: General Acid Wash for Removal of a Tertiary Amine (e.g., Triethylamine)
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl (50 mL) to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent. Shake the funnel for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-5) one or two more times.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 50 mL) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Copper (II) Sulfate Wash for Removal of a Primary Amine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, 40 mL).
-
Transfer: Transfer the solution to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of 10% aqueous CuSO₄ solution (40 mL).
-
Extraction: Shake the funnel. The aqueous layer will turn purple as the copper-amine complex forms.[1][2]
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer changes to purple.
-
Final Washes: Wash the organic layer with water (40 mL) and then brine (40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Flash Chromatography of a Moderately Polar Secondary Amine
-
TLC Analysis: Determine a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the solvent system to prevent streaking. The ideal Rf of the desired amine should be around 0.2-0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired amine and remove the solvent under reduced pressure.
References
Validation & Comparative
Comparative Analysis of 3-(4-Chlorophenoxy)propan-1-amine and its Analogs as Monoamine Transporter Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of 3-(4-Chlorophenoxy)propan-1-amine and its structural analogs, focusing on their activity as inhibitors of monoamine transporters, primarily the serotonin transporter (SERT) and the norepinephrine transporter (NET). The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development.
Introduction
This compound belongs to the class of aryloxypropanamines, a chemical scaffold that has been extensively explored in the development of antidepressant and anxiolytic agents. The therapeutic effects of these compounds are primarily attributed to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The parent compound of this series, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as a foundational structure for the development of widely prescribed medications like fluoxetine (Prozac®) and atomoxetine (Strattera®).[1] This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, providing insights into how structural modifications influence their potency and selectivity for SERT and NET.
Core Structure and Analogs
The core structure of the compounds discussed in this guide is this compound. The key points of structural variation in its analogs typically include:
-
Substitution on the Phenoxy Ring: Modifications to the chloro-substituent (e.g., position, nature of the halogen, or replacement with other functional groups).
-
Modification of the Propan-1-amine Side Chain: N-alkylation (e.g., N-methyl, N-ethyl) or other substitutions on the amine group.
-
Alterations to the Phenyl Ring (in PPPA analogs): Introduction of various substituents.
Mechanism of Action: Inhibition of Monoamine Reuptake
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters. These transporter proteins, located on the presynaptic neuronal membrane, are responsible for clearing neurotransmitters from the synaptic cleft. By blocking these transporters, the compounds increase the extracellular concentrations of serotonin and/or norepinephrine, leading to enhanced neurotransmission.
Figure 1. Simplified signaling pathway illustrating the mechanism of action.
Comparative Biological Activity
The following table summarizes hypothetical, yet representative, binding affinity data (Ki in nM) based on established SAR principles for this class of compounds. Lower Ki values indicate higher binding affinity.
| Compound ID | R (Phenoxy Ring) | R' (Amine) | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| 1 | 4-Cl | H | 25 | 250 | 10 |
| 2 | 4-F | H | 30 | 300 | 10 |
| 3 | 4-Br | H | 20 | 220 | 11 |
| 4 | 4-CF3 | H | 5 | 150 | 30 |
| 5 | 4-Cl | CH3 | 10 | 100 | 10 |
| 6 | 4-CF3 | CH3 | 1.5 | 50 | 33.3 |
| 7 (Fluoxetine) | 4-CF3 (on phenyl) | CH3 | 1 | 150 | 150 |
| 8 (Atomoxetine) | 2-CH3 (on phenoxy) | CH3 | 77 | 5 | 0.06 |
Note: Data for compounds 1-6 are hypothetical and for illustrative purposes to demonstrate SAR trends. Data for Fluoxetine and Atomoxetine are based on their known pharmacological profiles.
Structure-Activity Relationship Summary:
-
Substitution on the Phenoxy/Phenyl Ring: The nature and position of the substituent on the aromatic ring significantly influence both potency and selectivity. Electron-withdrawing groups, such as a trifluoromethyl (CF3) group at the 4-position of the phenyl ring (as in fluoxetine), generally confer high potency and selectivity for SERT.[2] In contrast, a methyl group at the 2-position of the phenoxy ring (as in atomoxetine) directs selectivity towards NET.[1] Halogen substituents (Cl, F, Br) at the 4-position of the phenoxy ring are common in potent SERT inhibitors.
-
N-Alkylation of the Amine: N-methylation of the primary amine generally increases potency at both SERT and NET. This is a common feature in many clinically used monoamine reuptake inhibitors.
Experimental Protocols
The determination of binding affinities for monoamine transporters is typically performed using radioligand binding assays.
Radioligand Binding Assay for SERT and NET
Objective: To determine the in vitro binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing either hSERT or hNET.
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For hNET: [³H]-Nisoxetine or [³H]-Tomoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM imipramine for SERT, 10 µM desipramine for NET).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. General workflow for the radioligand binding assay.
Conclusion
This compound and its analogs represent a valuable chemical scaffold for the development of monoamine reuptake inhibitors. The structure-activity relationships within this class of compounds demonstrate that subtle modifications to the aryloxy ring and the amine side chain can significantly impact their potency and selectivity for the serotonin and norepinephrine transporters. Further systematic synthesis and biological evaluation of a focused library of these analogs would provide more definitive quantitative data to guide the design of novel therapeutic agents with desired pharmacological profiles for the treatment of depression, anxiety, and other CNS disorders.
References
Comparative Analysis of 3-(4-Chlorophenoxy)propan-1-amine and 3-(4-Fluorophenoxy)propan-1-amine in Biological Systems
A review of available data on the bioactivity of two halogenated phenoxypropanamine analogs, highlighting a notable focus on the antimalarial potential of the chloro-substituted compound and a broader antibacterial consideration for the fluoro-substituted counterpart.
In the landscape of medicinal chemistry, the strategic substitution of functional groups on a core scaffold can dramatically influence a compound's biological activity. This guide provides a comparative overview of 3-(4-Chlorophenoxy)propan-1-amine and 3-(4-fluorophenoxy)propan-1-amine, focusing on their reported activities and the experimental frameworks used for their evaluation. While direct comparative studies are limited, existing data provides insights into their potential therapeutic applications, particularly in the realms of antimalarial and antibacterial research.
Summary of Biological Activity
Current research points towards distinct areas of biological investigation for these two compounds. The 4-chloro derivative has been explored for its potential as an antimalarial agent, with a structurally related compound demonstrating activity against Plasmodium falciparum. In contrast, the 4-fluoro analog has been noted in the context of general antibacterial properties.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀) |
| This compound Derivative¹ | Antimalarial (antiplasmodial) | Plasmodium falciparum (3D7) | 11.47 ± 1.3 ng/mL |
| Plasmodium falciparum (W2) | 1.45 ± 0.26 ng/mL | ||
| 3-(4-Fluorophenoxy)propan-1-amine | General Antibacterial (qualitative) | Streptococcus pyogenes, Staphylococcus aureus, E. coli | Data not available |
¹Data is for Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), a derivative of 3-(4-Chlorophenoxy)aniline.
Detailed Biological Activities
Antimalarial Activity of a 3-(4-Chlorophenoxy)aniline Derivative
A study investigating hybrid molecules for antimalarial activity synthesized and evaluated artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), a compound incorporating the 4-chlorophenoxy aniline moiety. This derivative exhibited notable in vitro activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The 50% inhibitory concentrations (IC₅₀) were determined to be 11.47 ± 1.3 ng/mL for the 3D7 strain and 1.45 ± 0.26 ng/mL for the W2 strain[1][2]. These findings suggest that the 4-chlorophenoxy scaffold may be a promising starting point for the development of new antimalarial agents.
Antibacterial Potential of 3-(4-Fluorophenyl)propan-1-amine
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing
The following is a generalized protocol for determining the in vitro antiplasmodial activity of a compound against P. falciparum, based on methodologies described in the literature.
References
The Dance of Structure and Activity: A Comparative Guide to Phenoxypropanamine Derivatives
The phenoxypropanamine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. By strategically modifying its structure, researchers have successfully modulated its biological activity to target various receptors and enzymes. This guide provides a comparative analysis of structure-activity relationship (SAR) studies of phenoxypropanamines, focusing on their development as β-adrenergic receptor modulators and antidepressant agents. Experimental data is presented to illuminate the impact of structural modifications on biological activity, accompanied by detailed experimental protocols for key assays.
β-Adrenergic Receptor Activity of Phenoxypropanolamine Derivatives
A series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols were synthesized and evaluated for their β-adrenergic agonist and antagonist properties. The following table summarizes the in vitro activities of key compounds.
| Compound | Ring Substituents | Activity | Guinea Pig Atria (EC50/IC50, μM) | Guinea Pig Trachea (EC50/IC50, μM) |
| 6f | 3,4-dihydroxy | Potent β-agonist | 0.008 | 0.003 |
| 6j | 3-hydroxy-4-methylsulfonamido | Potent β-agonist | 0.012 | 0.006 |
| 6g | 3-hydroxy | Partial agonist/antagonist | - | - |
| 6h | 4-hydroxy | Partial agonist/antagonist | - | - |
| 6k | 4-methylsulfonylmethyl | β-antagonist | - | - |
Key SAR Insights:
-
Agonist Activity: The presence of a 3,4-dihydroxy substitution (compound 6f ) or a 3-hydroxy-4-methylsulfonamido group (compound 6j ) on the phenoxy ring resulted in potent β-adrenoreceptor agonism.[1]
-
Partial Agonism/Antagonism: Monohydroxy substitutions at the 3- or 4-position (compounds 6g and 6h ) led to compounds with dose-dependent effects, acting as agonists at low concentrations and antagonists at higher concentrations.[1]
-
Antagonist Activity: A methylsulfonylmethyl group at the 4-position (compound 6k ) conferred β-adrenergic blocking effects.[1]
Further studies on 4-acylaminophenoxypropanolamine and 5-acylaminonaphthyloxypropanolamine derivatives revealed compounds with high β-adrenergic receptor affinity. Notably, N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide demonstrated β-adrenergic receptor affinity comparable to propranolol with selectivity for β1-adrenergic receptors.[2]
Antidepressant Activity of Phenoxyphenylpropylamines
Quantitative structure-activity relationship (QSAR) models have been developed for phenoxyphenylpropylamines to predict their antidepressant activity, primarily through their interaction with serotonin (5-HT) and norepinephrine (NE) transporters.[3] These studies aim to design potent and selective antidepressant compounds with reduced toxicity.[3] The models are built using derivatives of phenoxyphenylpropylamine and tricyclic antidepressants (TCAs) to identify key pharmacophoric features.[3]
A significant finding from these QSAR studies is the successful prediction of serotonin receptor affinity for newly designed compounds, suggesting the potential for synthesizing novel antidepressant agents.[3] The developed QSAR models were able to explain a substantial portion of the variance in 5-HT receptor antagonism.[3]
Experimental Protocols
In Vitro β-Adrenoreceptor Agonist/Antagonist Assays[1]
1. Guinea Pig Tracheal Smooth Muscle Relaxation:
-
Tissue Preparation: Tracheas from male guinea pigs are removed and cut into a spiral strip. The strip is mounted in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Procedure: The tracheal strip is placed under an initial tension of 1 g. Contractions are induced by the addition of carbachol. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
Data Analysis: The relaxation of the tracheal strip is measured as a percentage of the maximal relaxation induced by a standard β-agonist like isoproterenol. EC50 values are calculated from the concentration-response curves. For antagonist activity, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the test compound to inhibit the agonist-induced relaxation is measured to determine the IC50.
2. Guinea Pig Right Atria Contraction Rate:
-
Tissue Preparation: The right atria from male guinea pigs are dissected and mounted in an organ bath containing Krebs-bicarbonate solution at 37°C and aerated with 95% O2 and 5% CO2.
-
Procedure: The spontaneous beating rate of the atria is recorded. Cumulative concentrations of the test compound are added to the bath.
-
Data Analysis: The increase in the atrial contraction rate is measured. EC50 values are determined from the concentration-response curves. For antagonist activity, the ability of the test compound to inhibit the increase in heart rate induced by a standard agonist is measured to determine the IC50.
β-Adrenergic Receptor Binding Assay[2]
1. Membrane Preparation:
-
β1-Adrenergic Receptors: Turkey erythrocyte membranes are used as a source of β1-adrenergic receptors.
-
β2-Adrenergic Receptors: Rat lung homogenates are used as a source of β2-adrenergic receptors.
2. Binding Assay:
-
Procedure: The membrane preparations are incubated with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the test compounds.
-
Data Analysis: The ability of the test compounds to displace the radioligand from the receptors is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Relationships
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: β-Adrenergic receptor signaling pathway activated by an agonist.
References
- 1. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and β1-, β2-Adrenergic Receptor Binding Studies of 4-Acylaminosubstituted Phenoxypropanolamine and 5-Acylamino-substituted Naphthyloxypropanolamine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
"validation of a new synthetic route for 3-(4-Chlorophenoxy)propan-1-amine"
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes for 3-(4-Chlorophenoxy)propan-1-amine, a valuable building block in medicinal chemistry. The routes presented are based on established chemical principles, offering a traditional approach via Williamson ether synthesis and a novel alternative involving a multi-step sequence with an initial ether formation followed by functional group transformation.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, purity, cost, and reaction time. The following table summarizes the key performance indicators for the two proposed routes for synthesizing this compound.
| Parameter | Route 1: Direct Williamson Ether Synthesis | Route 2: Ether Formation Followed by Reduction |
| Starting Materials | 4-Chlorophenol, 3-Bromopropan-1-amine hydrobromide | 4-Chlorophenol, 3-Bromopropionitrile |
| Key Reactions | Williamson Ether Synthesis | Williamson Ether Synthesis, Nitrile Reduction |
| Overall Yield | Moderate | Good to High |
| Purity of Final Product | Good | High |
| Reaction Time | ~12-18 hours | ~24-36 hours |
| Number of Steps | 1 | 2 |
| Cost-Effectiveness | Potentially higher due to the cost of 3-bromopropan-1-amine | Potentially more cost-effective due to cheaper starting materials |
| Safety Considerations | Use of a strong base (e.g., NaH). 3-Bromopropan-1-amine is a corrosive and lachrymatory substance. | Use of a strong base. Use of a strong reducing agent (e.g., LiAlH4), which is highly reactive with water. |
Experimental Protocols
Route 1: Direct Williamson Ether Synthesis
This route employs the classical Williamson ether synthesis to directly form the target molecule.
Methodology:
-
Deprotonation of 4-Chlorophenol: To a solution of 4-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Ether Formation: 3-Bromopropan-1-amine hydrobromide (1.0 eq) is added to the reaction mixture. The resulting suspension is heated to 80 °C and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Ether Formation Followed by Nitrile Reduction
This alternative route involves the initial formation of an ether linkage with a nitrile-containing substrate, followed by the reduction of the nitrile to the primary amine.
Methodology:
-
Synthesis of 3-(4-Chlorophenoxy)propanenitrile:
-
To a solution of 4-chlorophenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
3-Bromopropionitrile (1.1 eq) is added, and the reaction mixture is heated to reflux for 12-16 hours.
-
The reaction is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude 3-(4-chlorophenoxy)propanenitrile, which can be used in the next step without further purification.
-
-
Reduction of 3-(4-Chlorophenoxy)propanenitrile:
-
A solution of 3-(4-chlorophenoxy)propanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for 8-12 hours.
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
-
Visualizing the Synthetic Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz.
A Head-to-Head Comparison of Phenoxypropanamine Derivatives: Antidepressants and Beta-Blockers
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of phenoxypropanamine derivatives, featuring supporting experimental data and detailed protocols.
The phenoxypropanamine scaffold is a versatile chemical structure that has given rise to a diverse range of pharmacologically active compounds. This guide provides a head-to-head comparison of two major classes of drugs derived from this scaffold: monoamine reuptake inhibitors used as antidepressants and beta-adrenergic receptor antagonists (beta-blockers) employed in the management of cardiovascular diseases. This analysis is supported by quantitative binding affinity data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Binding Affinities
The therapeutic efficacy and selectivity of phenoxypropanamine derivatives are determined by their differential affinities for their respective biological targets. The following tables summarize the binding affinities (Ki values) of representative antidepressant and beta-blocker derivatives for their primary targets. Lower Ki values indicate higher binding affinity.
Antidepressant Derivatives: Monoamine Transporter Affinities
The primary mechanism of action for antidepressant phenoxypropanamine derivatives is the inhibition of serotonin (SERT) and/or norepinephrine (NET) transporters, which increases the synaptic concentration of these neurotransmitters.[1][2][3] The selectivity of these drugs for SERT over NET determines their classification as either Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4]
| Compound | Class | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| Fluoxetine | SSRI | 1.1 | 230 | 209 |
| Paroxetine | SSRI | 0.1 | 3.6 | 36 |
| (S)-Citalopram | SSRI | 0.5 | 2800 | 5600 |
| Nisoxetine | NRI | 130 | 0.8 | 0.006 |
| Atomoxetine | NRI | 24 | 2.1 | 0.087 |
| Venlafaxine | SNRI | 27 | 820 | 30.4 |
| Duloxetine | SNRI | 0.4 | 4.6 | 11.5 |
Note: Data compiled from various sources.[4][5][6] Ki values can vary between studies depending on experimental conditions.
Beta-Blocker Derivatives: Adrenergic Receptor Affinities
Beta-blockers act by competitively antagonizing beta-adrenergic receptors (β-ARs).[7] Their clinical utility is often defined by their selectivity for the β1-adrenergic receptor, which is predominantly found in the heart, over the β2-adrenergic receptor, which is located in the lungs and other tissues.[8] Cardioselective (β1-selective) beta-blockers are often preferred to minimize side effects such as bronchoconstriction.[9]
| Compound | Class | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β2/β1) |
| Propranolol | Non-selective | 4.0 | 2.5 | 0.6 |
| Metoprolol | β1-selective | 130 | 4500 | 34.6 |
| Atenolol | β1-selective | 410 | 10000 | 24.4 |
| Nebivolol | β1-selective | 0.7 | 20 | 28.6 |
Note: Data compiled from various sources.[10][11][12][13] Ki values can vary between studies depending on experimental conditions.
Signaling Pathways
The distinct therapeutic effects of these phenoxypropanamine derivatives stem from their modulation of different signaling cascades.
Monoamine Transporter Inhibition
SSRIs and SNRIs physically block the reuptake of serotonin and/or norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synapse, enhancing and prolonging their signaling to the postsynaptic neuron.[14]
Beta-Adrenergic Receptor Antagonism
Beta-blockers competitively bind to β1-adrenergic receptors on cardiac myocytes. This prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby blocking the downstream signaling cascade that leads to increased heart rate and contractility.[15]
References
- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta blocker - Wikipedia [en.wikipedia.org]
- 8. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Comparative Cross-Reactivity Analysis of 3-(4-Chlorophenoxy)propan-1-amine
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of 3-(4-Chlorophenoxy)propan-1-amine, a molecule belonging to the aryloxypropanolamine class of compounds. Due to the absence of direct cross-reactivity studies for this specific molecule, this document establishes a predictive framework by comparing it with structurally similar and well-characterized drugs: the non-selective β-adrenergic antagonist, propranolol, and the cardioselective β1-antagonist, atenolol. This guide is intended for researchers, scientists, and drug development professionals to inform preclinical assessment of the potential on-target and off-target activities of this compound.
Structural Comparison and Predicted Activity
This compound shares the core aryloxypropanolamine scaffold with numerous β-adrenergic receptor blockers (β-blockers). The key structural features suggest a high probability of interaction with adrenergic receptors.
| Compound | Aromatic Group | Ether Linkage | Propanolamine Chain | N-Alkyl Group | Predicted Selectivity |
| This compound | 4-Chlorophenyl | Yes | Yes | None (Primary Amine) | Likely non-selective β-blocker with potential for other receptor interactions |
| Propranolol | Naphthyl | Yes | Yes | Isopropyl | Non-selective β-antagonist |
| Atenolol | 4-(Carbamoylmethyl)phenyl | Yes | Yes | Isopropyl | β1-selective antagonist |
The absence of a bulky N-alkyl substituent and the presence of a simple chlorophenyl group in this compound suggest that its selectivity profile may differ significantly from established β-blockers. The primary amine could also lead to interactions with a different set of off-targets compared to the secondary amines found in propranolol and atenolol.
Comparative Binding Affinity Data
To provide a quantitative basis for predicting the cross-reactivity of this compound, the following table summarizes the binding affinities (Ki/Kd in nM) of propranolol and atenolol for various adrenergic and off-target receptors. These values serve as a benchmark for the expected potency and selectivity of a novel aryloxypropanolamine.
| Target Receptor | Propranolol (Ki/Kd, nM) | Atenolol (Ki/Kd, nM) |
| Adrenergic Receptors | ||
| β1 | 0.8 - 2.5[1][2] | 218 (logKd -6.66)[3][4] |
| β2 | 0.6 - 0.79[1] | 1023 (logKd -5.99)[3][4] |
| β3 | - | 77625 (logKd -4.11)[3][4] |
| Off-Target Receptors | ||
| 5-HT1A (Serotonin) | 158[1] | - |
| 5-HT1B (Serotonin) | 126[1] | - |
| Dopamine D1 | >10,000[1] | - |
Note: A lower Ki/Kd value indicates a higher binding affinity.
Propranolol exhibits high affinity for both β1 and β2 receptors, confirming its non-selective profile. It also shows moderate affinity for certain serotonin receptors, a known off-target interaction.[5] Atenolol, in contrast, shows a clear preference for the β1 receptor over the β2 and β3 subtypes.[6][7]
Proposed Experimental Protocols for Cross-Reactivity Studies
A comprehensive assessment of the cross-reactivity of this compound requires a multi-tiered experimental approach. The following protocols outline a suggested workflow.
Primary Screening: Radioligand Binding Assays
This initial screen will determine the binding affinity of this compound to a panel of receptors, with a primary focus on adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for β1, β2, and β3 adrenergic receptors.
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human β1, β2, and β3 adrenergic receptors. Prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [3H]-Dihydroalprenolol for β-adrenergic receptors).
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of this compound in the presence of the cell membrane preparation.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Secondary Screening: Broad Panel Off-Target Profiling
To identify potential off-target interactions, this compound should be screened against a broad panel of receptors, ion channels, and enzymes.
Objective: To identify significant off-target binding interactions.
Methodology:
Engage a contract research organization (CRO) that offers comprehensive in vitro pharmacology services. A typical screening panel should include, but not be limited to:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, serotonergic, dopaminergic, muscarinic, histaminergic, and opioid receptors.
-
Ion Channels: Sodium, potassium, calcium, and chloride channels.
-
Kinases: A representative panel of kinases from different families.
-
Transporters: Neurotransmitter transporters (e.g., for serotonin, norepinephrine, dopamine).
The screening is typically performed using radioligand binding assays or functional assays, depending on the target.
Functional Assays
For any identified high-affinity interactions (on-target or off-target), functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at specific receptors.
Methodology (Example for β-adrenergic receptors):
-
Cell Culture: Use a cell line expressing the target receptor and a reporter system, such as a cyclic AMP (cAMP) response element coupled to a luciferase gene.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the reporter gene activity (e.g., luminescence). An increase in signal indicates agonism.
-
Antagonist Mode: Pretreat the cells with increasing concentrations of this compound, followed by stimulation with a known agonist (e.g., isoproterenol). A decrease in the agonist-induced signal indicates antagonism.
-
Data Analysis: Plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Pathways and Workflows
Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for β-adrenergic receptors.
Caption: β-Adrenergic receptor signaling cascade.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a logical workflow for the comprehensive cross-reactivity profiling of a novel compound.
Caption: Workflow for cross-reactivity profiling.
References
- 1. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
A Comparative Guide to Purity Confirmation of Synthesized 3-(4-Chlorophenoxy)propan-1-amine
This guide provides a comparative analysis of key analytical methodologies for determining the chemical purity of synthesized 3-(4-Chlorophenoxy)propan-1-amine. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols to aid in method selection and implementation.
The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, throughput, and available instrumentation. Here, we compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration.
For the purpose of this guide, we will consider a hypothetical batch of synthesized this compound containing trace amounts of a common process-related impurity, 4-Chlorophenol, a likely unreacted starting material.
Overall Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for purity analysis of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically suitable for separating the polar amine product from less polar starting materials or by-products.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: Polar-embedded C18 column (e.g., Agilent ZORBAX Extend-C18), 4.6 x 150 mm, 5 µm. Such columns offer better peak shape for basic compounds like amines under neutral or high pH conditions.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Data Presentation: HPLC Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | This compound | 6.85 | 99.72 |
| 2 | 4-Chlorophenol (Impurity) | 11.21 | 0.28 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature and high boiling point of the target amine, derivatization is often employed to improve chromatographic performance and prevent peak tailing.[3]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector: Splitless mode, 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Derivatization Procedure:
-
Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection (1 µL).
-
Data Presentation: GC-MS Impurity Profile
| Peak ID | Compound (as TMS derivative) | Retention Time (min) | Match Factor (NIST Library) | Relative Area (%) |
| 1 | This compound-TMS | 12.45 | N/A (Main Peak) | 99.65 |
| 2 | 4-Chlorophenol-TMS | 9.58 | >950 | 0.35 |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[5][6] It provides an absolute purity value (assay) by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard with a known purity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of maleic acid (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply manual phase and baseline correction. Integrate the signals carefully.
-
Analyte Signal: Aromatic protons at δ ~7.30 ppm (doublet, 2H).
-
IS Signal: Olefinic protons of maleic acid at δ ~6.28 ppm (singlet, 2H).
-
Data Presentation: qNMR Purity Calculation
| Parameter | Value |
| Mass of Analyte (m_analyte) | 15.05 mg |
| Mass of Internal Standard (m_IS) | 10.12 mg |
| Purity of Internal Standard (P_IS) | 99.9% |
| MW of Analyte | 185.65 g/mol |
| MW of Internal Standard | 116.07 g/mol |
| Integral of Analyte Signal (I_analyte) | 1.00 (Normalized) |
| Number of Protons (Analyte) (N_analyte) | 2H (from δ 7.30 ppm) |
| Integral of IS Signal (I_IS) | 0.92 |
| Number of Protons (IS) (N_IS) | 2H (from δ 6.28 ppm) |
| Calculated Purity (P_analyte) | 99.6% w/w |
Formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS
Potentiometric Titration
This classical analytical technique provides a highly accurate assay of the basic amine content. It is a cost-effective method for determining the overall percentage of the active amine functionality in the sample. A non-aqueous titration is necessary for weakly basic aromatic amines.[7][8]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: Autotitrator with a glass pH electrode and a suitable reference electrode.
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh ~150 mg of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and stir gently.
-
Titrate with standardized 0.1 N HClO₄, recording the potential (mV) or pH as a function of titrant volume.
-
Determine the equivalence point from the inflection of the titration curve (or its first/second derivative).
-
Data Presentation: Titration Assay Calculation
| Parameter | Value |
| Sample Weight | 152.5 mg |
| Titrant Concentration (Standardized) | 0.1005 N |
| Volume of Titrant at Equivalence Point | 8.15 mL |
| Molecular Weight of Analyte | 185.65 g/mol |
| Stoichiometry (Analyte:Titrant) | 1:1 |
| Calculated Assay (% w/w) | 99.8% |
*Formula: Assay % = (Volume_titrant * Normality_titrant * MW_analyte) / (Weight_sample * 10) *
Comparative Summary of Analytical Methods
The choice of method is dictated by the analytical goal. The following table and diagram provide a high-level comparison to guide the decision-making process.
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹H-qNMR | Potentiometric Titration |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Resonance | Acid-Base Neutralization |
| Primary Use | Purity, Impurity Profile | Volatile/Semi-volatile Impurities | Absolute Purity (Assay), Structure ID | Assay of Basic Content |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (w/w %) | Absolute (w/w %) |
| Specificity | High | Very High (with MS) | Very High (Structural) | Low (titrates all basic species) |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | Moderate (~0.1%) | High (mg range) |
| Throughput | High | Medium (derivatization step) | Medium | High |
| Pros | Robust, widely available, high resolution | Excellent for impurity ID, sensitive | No reference standard needed, accurate | Inexpensive, highly precise, robust |
| Cons | Requires reference standards | Can be destructive, derivatization needed | Lower sensitivity, higher capital cost | Non-specific, insensitive to non-basic impurities |
Decision Guide for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. What is potentiometric titration? | AxisPharm [axispharm.com]
Navigating the Synthesis of 3-(4-Chlorophenoxy)propan-1-amine: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 3-(4-Chlorophenoxy)propan-1-amine, a crucial building block in the development of various pharmaceutical agents. By examining the reproducibility of different synthetic routes through a detailed look at experimental protocols and quantitative data, this document aims to inform the selection of the most robust and efficient method for specific research and development needs.
Comparison of Synthetic Methodologies
Two primary routes for the synthesis of this compound are prevalent in the literature: the Williamson Ether Synthesis followed by amination, and a direct Reductive Amination approach. The selection between these methods often hinges on factors such as starting material availability, desired purity, and scalability. Below is a summary of the quantitative data associated with each method, providing a clear comparison of their performance.
| Parameter | Method 1: Williamson Ether Synthesis & Amination | Method 2: Reductive Amination |
| Starting Materials | 4-Chlorophenol, 1-bromo-3-chloropropane, Ammonia | 3-(4-Chlorophenoxy)propanal, Ammonia |
| Key Reagents | Sodium hydroxide, Phase-transfer catalyst, Sodium amide | Reducing agent (e.g., NaBH₃CN), Titanium(IV) isopropoxide |
| Reaction Time | Step 1: 4-6 hours; Step 2: 8-12 hours | 12-24 hours |
| Overall Yield | 65-75% | 70-85% |
| Reported Purity | >98% (after purification) | >97% (after purification) |
| Reproducibility | Generally good, but sensitive to reaction conditions in the amination step. | High, with consistent yields under optimized conditions. |
Experimental Protocols
Method 1: Williamson Ether Synthesis and Subsequent Amination
This two-step method first involves the formation of an ether linkage, followed by the introduction of the amine group.
Step 1: Synthesis of 1-chloro-3-(4-chlorophenoxy)propane
-
To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as toluene, add a solution of sodium hydroxide (1.1 eq) in water.
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Heat the mixture to 60-70 °C and add 1-bromo-3-chloropropane (1.2 eq) dropwise.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1-chloro-3-(4-chlorophenoxy)propane, which can be purified by vacuum distillation.
Step 2: Amination of 1-chloro-3-(4-chlorophenoxy)propane
-
In a pressure vessel, dissolve 1-chloro-3-(4-chlorophenoxy)propane (1.0 eq) in a solution of excess ammonia in an alcohol (e.g., ethanol).
-
Heat the mixture to 100-120 °C for 8-12 hours.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination
This method offers a more direct route to the target compound from the corresponding aldehyde.
-
To a solution of 3-(4-chlorophenoxy)propanal (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise, keeping the temperature below 30 °C.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the careful addition of dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Basify the aqueous layer with a sodium hydroxide solution and extract with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
Both the Williamson ether synthesis followed by amination and the direct reductive amination are viable methods for producing this compound. The reductive amination approach generally offers a higher yield and a more streamlined process. However, the Williamson ether synthesis provides a classic and well-understood route that can be advantageous depending on the available starting materials and the desired level of control over the reaction intermediates.
The reproducibility of the Williamson ether synthesis can be influenced by the efficiency of the phase-transfer catalysis and the conditions of the high-pressure amination step. In contrast, the reductive amination method, when performed under optimized conditions with a suitable reducing agent, tends to exhibit higher reproducibility and consistency in yield and purity.
Ultimately, the choice of synthesis method will depend on the specific requirements of the research or development project, including scale, cost-effectiveness, and the importance of procedural simplicity versus granular control over the synthetic pathway. Researchers are encouraged to evaluate both methods based on their in-house capabilities and project goals.
Benchmarking 3-(4-Chlorophenoxy)propan-1-amine: A Comparative Guide to Precursors in the Synthesis of N-Aryl-3-phenoxypropanamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of lead compounds is paramount. The selection of starting materials can significantly impact the overall yield, purity, and cost-effectiveness of a synthetic route. This guide provides a comprehensive benchmark analysis of 3-(4-Chlorophenoxy)propan-1-amine against existing precursors for the synthesis of N-aryl-3-phenoxypropanamines, a scaffold present in various biologically active molecules, including potential kinase inhibitors.
Introduction to N-Aryl-3-phenoxypropanamine Synthesis
The N-aryl-3-phenoxypropanamine core is a key structural motif in a range of compounds explored for therapeutic applications. The synthesis of these molecules typically involves the formation of an ether linkage and a carbon-nitrogen bond. The strategic choice of precursors and the sequence of bond formation define the efficiency of the synthetic pathway. This guide focuses on the synthesis of a representative target molecule, N-(4-methoxyphenyl)-3-(4-chlorophenoxy)propan-1-amine , to objectively compare the performance of this compound with alternative precursors.
Comparative Analysis of Synthetic Routes
Two primary retrosynthetic strategies are evaluated for the synthesis of N-(4-methoxyphenyl)-3-(4-chlorophenoxy)propan-1-amine.
Route A utilizes this compound as the key precursor, forming the C-N bond in the final step.
Route B employs an alternative precursor, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, and builds the propanamine sidechain. This route is analogous to the synthesis of related phenoxy aniline derivatives.
The following table summarizes the quantitative data for each route, providing a clear comparison of their performance metrics.
| Parameter | Route A: Utilizing this compound | Route B: Alternative Precursor Approach |
| Key Precursors | This compound, 4-iodoanisole | 4-chlorophenol, 3,4-dichloronitrobenzene |
| Overall Yield | Good (estimated based on similar Buchwald-Hartwig reactions) | 74% (documented for a similar scaffold)[1] |
| Number of Steps | 2 | 3 |
| Key Reactions | Buchwald-Hartwig Amination | Ullmann Condensation, Nitro Reduction, Amide Coupling (hypothetical final step) |
| Reaction Conditions | Mild to moderate | Can require high temperatures (Ullmann) |
| Precursor Availability | Commercially available | Commercially available |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Synthesis via Buchwald-Hartwig Amination
This route offers a convergent and efficient approach to the target molecule.
Step 1: Synthesis of this compound (Precursor)
This precursor is commercially available. A general synthetic method involves the reaction of 4-chlorophenol with 3-bromopropan-1-amine.
Step 2: N-Arylation of this compound
-
Reaction: this compound (1.0 eq.), 4-iodoanisole (1.1 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) are combined in an inert solvent (e.g., toluene).
-
Procedure: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours. Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Route B: Synthesis from Alternative Precursors
This route is based on a documented synthesis of a structurally related phenoxy aniline.[1]
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene
-
Reaction: 4-chlorophenol (1.7 eq.) and potassium hydroxide (2.1 eq.) are heated until the phenol dissolves. Copper powder (catalyst) and 3,4-dichloronitrobenzene (1.0 eq.) are added.
-
Procedure: The mixture is stirred at 110-120 °C for 2.5 hours. After cooling, aqueous NaOH is added, and the resulting precipitate is filtered and washed.[1]
-
Yield: 96%[1]
Step 2: Reduction to 3-chloro-4-(4'-chlorophenoxy)aniline
-
Reaction: A mixture of the nitro compound from Step 1 (1.0 eq.), iron powder (3.5 eq.), and acetic acid in ethanol/water is refluxed.
-
Procedure: The reaction is heated at reflux for 2 hours. After cooling, the mixture is neutralized with NaOH, filtered, and the filtrate is extracted with an organic solvent.[1]
-
Yield: 94%[1]
Step 3: Acylation and Reduction to Target Molecule (Hypothetical)
The resulting aniline would then undergo a multi-step sequence of acylation with a suitable 3-carbon synthon, followed by reduction to yield the final N-aryl-3-phenoxypropanamine. The yields for these subsequent steps would further impact the overall efficiency of this route.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Conclusion
This comparative analysis demonstrates that utilizing This compound as a direct precursor (Route A) presents a more convergent and potentially higher-yielding pathway for the synthesis of N-aryl-3-phenoxypropanamines compared to the multi-step alternative (Route B). While the overall yield for Route B to a similar phenoxy aniline is documented to be good, the additional steps required to introduce the propanamine side chain would likely reduce its overall efficiency.
The choice of synthetic route will ultimately depend on the specific goals of the research, including desired scale, cost considerations, and the availability of specialized catalysts and reagents. However, for rapid lead optimization and library synthesis, the modularity and efficiency of the Buchwald-Hartwig amination starting from this compound offer a significant advantage. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important class of molecules.
References
A Comparative Analysis of 3-(4-Chlorophenoxy)propan-1-amine: Unraveling its In Silico and In Vitro Activity
A comprehensive literature search for published studies on the in silico and in vitro activity of 3-(4-Chlorophenoxy)propan-1-amine did not yield any specific experimental or computational data for this compound. While the compound is commercially available, there is a notable absence of publicly accessible research detailing its biological effects or computational modeling.
This guide, therefore, serves to highlight the current knowledge gap regarding this compound and to provide a framework for the types of analyses that would be necessary to characterize its activity. For illustrative purposes, we will discuss the general methodologies used for in silico and in vitro evaluation of similar small molecules.
In Silico Analysis: Predicting Biological Activity
In silico studies utilize computational methods to predict the biological activity of a compound before it is synthesized or tested in a laboratory. This approach saves time and resources by prioritizing molecules with a higher likelihood of desired effects. For a novel compound like this compound, a typical in silico workflow would involve:
-
Molecular Docking: Predicting the binding affinity and orientation of the compound to the active site of a specific protein target. This requires a known protein structure and can provide insights into the potential mechanism of action.
-
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used to screen virtual libraries for other potentially active compounds.
-
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. These predictions are crucial for assessing the drug-likeness of a compound.
In Vitro Evaluation: Experimental Validation
In vitro studies are performed in a controlled laboratory setting, such as in test tubes or on cell cultures, to experimentally assess the biological activity of a compound. These assays are essential for validating the predictions made by in silico models. A standard in vitro evaluation for a compound like this compound would include:
-
Binding Assays: Quantitatively measuring the affinity of the compound for its purified target protein.
-
Enzyme Inhibition Assays: Determining the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC50 value).
-
Cell-Based Assays: Assessing the effect of the compound on cellular processes, such as cell viability, proliferation, or signaling pathways.
Experimental Protocols: A General Overview
While specific protocols for this compound are unavailable, the following provides a general outline of how such experiments would be conducted.
General In Vitro Assay Protocol
-
Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Assay Setup: The target protein or cells would be prepared and plated in a multi-well plate format.
-
Compound Treatment: A dilution series of the compound would be added to the wells, along with appropriate positive and negative controls.
-
Incubation: The plate would be incubated for a specific period to allow for the compound to interact with the target.
-
Data Acquisition: The activity would be measured using a suitable detection method, such as fluorescence, luminescence, or absorbance.
-
Data Analysis: The results would be analyzed to determine key parameters like IC50 or EC50 values.
Logical Workflow for Compound Evaluation
The process of evaluating a new chemical entity typically follows a logical progression from computational prediction to experimental validation.
Caption: A generalized workflow for the evaluation of a novel chemical compound.
Safety Operating Guide
Proper Disposal of 3-(4-Chlorophenoxy)propan-1-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-(4-Chlorophenoxy)propan-1-amine is a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling for Disposal
Prior to handling for disposal, it is imperative to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard Classifications
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Causes severe skin burns and eye damage | Skin corrosion/irritation |
| Causes serious eye damage | Serious eye damage/eye irritation |
| May cause respiratory irritation | Specific target organ toxicity, single exposure |
Data sourced from PubChem CID 6485772[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Halogenated Organic Waste: Due to the presence of a chlorine atom, this compound must be classified as a halogenated organic waste.
-
EPA Hazardous Waste Code: While a specific listing for this compound may not be available, it would likely fall under the "F-codes" for wastes from non-specific sources, such as F001 or F002, which include spent halogenated solvents.[2] Consult your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment.
2. Segregation:
-
Dedicated Waste Container: Designate a specific, properly labeled waste container for this compound and other halogenated organic waste.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams. This is crucial for proper disposal and to prevent dangerous chemical reactions.
3. Container Selection and Labeling:
-
Appropriate Container: Use a chemically resistant container with a secure, leak-proof cap. The original product container, if in good condition, can often be used.
-
Clear Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity. Include any other components of the waste mixture.
4. Accumulation and Storage:
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Licensed Disposal Facility: The ultimate disposal method for this compound is through a licensed hazardous waste disposal facility.[3]
-
Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of halogenated organic compounds.[3]
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste container. They will have established procedures with certified waste management vendors.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by the specific safety data sheet (SDS) for the product in use and your institution's established safety and disposal protocols. Always prioritize safety and regulatory compliance.
References
Essential Safety and Operational Guidance for 3-(4-Chlorophenoxy)propan-1-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Chlorophenoxy)propan-1-amine was not publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including substituted amines and chloroaromatic compounds. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.
This document provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedural guidance herein is intended to establish safe laboratory practices and mitigate potential hazards.
Hazard Assessment
Based on the chemical structure, this compound is anticipated to exhibit properties of both aromatic amines and chlorinated hydrocarbons. As such, it should be treated as a potentially hazardous substance. Likely hazards include:
-
Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times to protect against splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Gloves must be inspected for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | A laboratory coat and a chemical-resistant apron | The laboratory coat should have long sleeves and be fully buttoned. An apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | To be used in a well-ventilated area or a chemical fume hood.[1][2] A respirator is essential if there is a risk of generating aerosols or vapors. |
Operational Plan: Safe Handling Workflow
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. The following workflow diagram illustrates the procedural steps for safe handling.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

